1-(1H-indol-5-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIUEUUROFVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201481 | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53330-94-2 | |
| Record name | 1-(1H-Indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53330-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1H-indol-5-yl)ethanone from Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic routes for the preparation of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical research, from indole-5-carboxylic acid. The guide provides a comparative analysis of the most viable methods, detailed experimental protocols, and a discussion of critical process parameters.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation from the readily available indole-5-carboxylic acid is a crucial transformation. This document outlines two principal and effective methods for this conversion: the Weinreb amide synthesis route and the direct organolithium route. Each pathway is presented with a thorough examination of its advantages, challenges, and procedural details to aid researchers in selecting the most suitable method for their specific needs. A key consideration in both approaches is the potential need for protection of the indole N-H group to prevent unwanted side reactions with the organometallic reagents employed.
Method 1: The Weinreb Amide Synthesis Route
The Weinreb amide synthesis is a widely recognized and reliable method for the preparation of ketones from carboxylic acids.[1] This two-step process involves the initial conversion of the carboxylic acid to a Weinreb-Nahm amide, followed by the reaction of this amide with an organometallic reagent to yield the desired ketone.[2][3] This method is particularly advantageous as the intermediate Weinreb amide is stable and does not typically undergo over-addition of the organometallic reagent, a common side reaction with other carboxylic acid derivatives.
Experimental Protocol: Weinreb Amide Route
Step 1: Synthesis of N-methoxy-N-methyl-1H-indole-5-carboxamide (Weinreb Amide of Indole-5-carboxylic Acid)
A common method for this transformation involves the activation of the carboxylic acid with a coupling agent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. One effective coupling agent is 1,1'-carbonyldiimidazole (CDI).
-
Materials:
-
Indole-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of indole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF at room temperature, add CDI (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and the solution becomes homogeneous.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methyl-1H-indole-5-carboxamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound from N-methoxy-N-methyl-1H-indole-5-carboxamide
-
Materials:
-
N-methoxy-N-methyl-1H-indole-5-carboxamide
-
Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-methoxy-N-methyl-1H-indole-5-carboxamide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the methylmagnesium bromide solution (1.2-1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data (Illustrative)
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1. Weinreb Amide Formation | Indole-5-carboxylic acid | N-methoxy-N-methyl-1H-indole-5-carboxamide | CDI, N,O-dimethylhydroxylamine HCl | DCM/THF | RT | 12-24 h | 80-95 |
| 2. Ketone Synthesis | Weinreb Amide | This compound | CH₃MgBr | THF | 0 °C to RT | 1-3 h | 75-90 |
Note: Yields are illustrative and based on typical outcomes for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Method 2: The Direct Organolithium Route
A more direct approach for the conversion of carboxylic acids to ketones involves the use of organolithium reagents. This method typically requires at least two equivalents of the organolithium reagent. The first equivalent acts as a base to deprotonate the carboxylic acid, while the second equivalent acts as a nucleophile, attacking the resulting carboxylate to form a stable dianionic tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the ketone.
Experimental Protocol: Direct Organolithium Route
-
Materials:
-
Indole-5-carboxylic acid
-
Methyllithium (CH₃Li) solution in diethyl ether or THF (e.g., 1.6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add the methyllithium solution (2.2-2.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data (Illustrative)
| Reaction | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| Direct Conversion with Methyllithium | Indole-5-carboxylic acid | This compound | CH₃Li | THF | -78 °C to RT | 2-4 h | 60-80 |
Note: Yields are illustrative and based on typical outcomes for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Consideration of N-H Reactivity and Protection
The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and will be deprotonated by strong bases like organolithium and Grignard reagents. In the direct organolithium route, an additional equivalent of the organolithium reagent will be consumed to deprotonate the N-H, in addition to the deprotonation of the carboxylic acid. While the reaction can still proceed, this can affect the stoichiometry and potentially lead to lower yields.
For the Weinreb amide route, the N-H is also susceptible to deprotonation by the Grignard reagent in the second step. To ensure a cleaner reaction and potentially higher yields, protection of the indole nitrogen may be considered.
N-Protection Strategy (Optional)
Common protecting groups for the indole nitrogen that are stable to organometallic reagents include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), and triisopropylsilyl (TIPS). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.
Example: Boc Protection
-
React indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to afford N-Boc-indole-5-carboxylic acid.
-
Carry out the conversion to the ketone using either the Weinreb amide or the direct organolithium route.
-
Deprotect the N-Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
Diagrams
Synthetic Workflow: Weinreb Amide Route
Caption: A two-step synthesis via a Weinreb amide intermediate.
Synthetic Workflow: Direct Organolithium Route
Caption: A one-pot conversion using an organolithium reagent.
Logical Relationship: Consideration of N-H Reactivity
Caption: Decision process regarding indole N-H protection.
Conclusion
Both the Weinreb amide and the direct organolithium routes represent viable methods for the synthesis of this compound from indole-5-carboxylic acid. The Weinreb amide approach offers higher yields and fewer side reactions due to the stability of the intermediate amide, making it a more robust and often preferred method. The direct organolithium route provides a more concise synthesis, though it may require careful control of stoichiometry and can be lower yielding. The decision to employ an N-protection strategy will depend on the desired purity and yield of the final product, as well as the specific conditions of the chosen synthetic route. This guide provides the necessary foundational information for researchers to successfully implement these transformations in their synthetic endeavors.
References
Physicochemical Properties of 1-(1H-indol-5-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole. The information herein is curated for professionals in research and development, offering key data, experimental methodologies, and workflow visualizations to support scientific endeavors.
Core Physicochemical Data
This compound is an indole derivative with the chemical formula C₁₀H₉NO. Its fundamental properties are crucial for applications in chemical synthesis, pharmacology, and materials science.
| Property | Value | Source(s) |
| CAS Number | 53330-94-2 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 284.68 °C to 333.9°C (estimates) | [2] |
| Density | ~1.2 g/cm³ | [2] |
| pKa (Predicted) | 16.06 ± 0.30 | |
| XLogP3 | 2.0 | |
| Flash Point | ~163.7 °C | [2] |
Synthetic Pathway Overview
The synthesis of this compound can be achieved from indole-5-carboxylic acid. The process involves the reaction with an organolithium reagent followed by purification. A generalized workflow for this synthesis is presented below.
References
1-(1H-indol-5-yl)ethanone CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of 1-(1H-indol-5-yl)ethanone, a key intermediate in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound, also known as 5-acetylindole, is an indole derivative with the chemical formula C₁₀H₉NO.[1][2][3] Its structure consists of an indole ring system substituted with an acetyl group at the 5-position.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53330-94-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO | [1][2][3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Alternate Names | 5-Acetylindole, 5-Indolyl-methylketone | [2] |
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The available data is summarized below.
¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.846 | br s | 1H | Indole N-H |
| 8.356 | s | 1H | Indole C4-H |
| 7.917 | d | 1H | Indole C6-H |
| 7.449-7.297 | m | 2H | Indole C2-H, C7-H |
| 6.690 | m | 1H | Indole C3-H |
| 2.713 | s | 3H | Acetyl -CH₃ |
| Solvent: CDCl₃[1] |
¹³C NMR Spectroscopy
Mass Spectrometry
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| LC/MS | 160 | [M+H]⁺ |
| [M = Molecular Ion][1] |
Experimental Protocols
The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed experimental protocols derived from reported procedures.
Synthesis from Indole-5-carboxylic Acid
This protocol outlines the synthesis of this compound from indole-5-carboxylic acid using methyl lithium.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Methodology:
-
To a solution of indole-5-carboxylic acid (10 g, 62.05 mmol) in anhydrous tetrahydrofuran (1000 mL), a solution of methyl lithium (1.6M in diethyl ether, 150 mL) is added dropwise over a period of 60 minutes.
-
The resulting precipitate is stirred at ambient temperature for 40 hours.[1]
-
The reaction mixture is then cooled to 0°C and cautiously quenched by the addition of water (5 mL) until the effervescence ceases.
-
The solvent is removed under reduced pressure.
-
The resulting slurry is partitioned between dichloromethane (500 mL) and water (100 mL).
-
The organic layer is washed sequentially with 1N hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine, followed by drying over sodium sulfate.
-
The crude product is purified by silica gel chromatography using a gradient of 30% to 50% ethyl acetate in heptane to yield this compound.[1]
Synthesis via Grignard Reagent
This alternative protocol utilizes a Grignard reagent for the synthesis.
Experimental Workflow
Caption: Grignard-based synthesis of this compound.
Methodology:
-
A crude product from a preceding reaction is dissolved in THF (20 mL).
-
A 1.4 M solution of methylmagnesium bromide (11.2 mL, 15.6 mmol) in a 3:1 mixture of THF and toluene is added dropwise to the solution.
-
The solution is allowed to warm to room temperature and is then stirred at 50°C for 1 hour.[1]
-
After the reaction, 1N aqueous HCl (50 mL) is slowly added.
-
The mixture is partitioned between ethyl acetate (200 mL) and 1N aqueous NaOH (200 mL).
-
The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography, eluting with a gradient of 0% to 50% ethyl acetate in hexanes, to afford this compound as a white powder.[1]
References
A Technical Guide to the Solubility of 1-(1H-indol-5-yl)ethanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(1H-indol-5-yl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes established protocols and a logical workflow for solubility assessment.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and analytical method development. Understanding and predicting its behavior in different solvent systems is paramount for efficient and scalable chemical processes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][3] |
| Melting Point | 94-95 °C | [3] |
| Boiling Point | 333.9°C at 760 mmHg | [3] |
| XLogP3 | 2 | [1][3] |
| pKa | 16.06 ± 0.30 (Predicted) | [4] |
Qualitative Solubility Profile
-
Tetrahydrofuran (THF) [3]
-
Ethyl acetate (EtOAc) [3]
-
Dichloromethane (DCM) [3]
-
Dimethylformamide (DMF) (Inferred from a similar indole derivative)[5]
-
Dimethyl sulfoxide (DMSO) (Inferred from a similar indole derivative)[5]
It is expected to have lower solubility in non-polar hydrocarbon solvents like heptane and hexanes, as these are used as anti-solvents during purification.[3]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established experimental protocols are recommended.
4.1. General Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, acetonitrile, toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration device (e.g., 0.45 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
4.2. Qualitative Solubility Classification
This method provides a rapid assessment of solubility in a range of solvents and can guide the selection of solvents for further quantitative analysis.[6][7]
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[6]
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Partially soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a chemical compound.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is sparse in the current literature, this guide provides the necessary theoretical and practical framework for researchers to determine these crucial parameters. The provided experimental protocols and logical workflow offer a systematic approach to generating reliable and reproducible solubility data, which is essential for advancing research and development activities involving this compound.
References
Technical Guide: Physicochemical Properties of 1-(1H-indol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the melting and boiling points of 1-(1H-indol-5-yl)ethanone, a significant heterocyclic ketone in medicinal chemistry. This guide provides critically evaluated data, standardized experimental protocols for its determination, and a visual representation of the analytical workflow.
Physicochemical Data Summary
The accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound, providing insights into its purity, stability, and intermolecular forces. For this compound (CAS No: 53330-94-2), the following physical properties have been reported.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 94-96 °C | [3][4] |
| Boiling Point | 284.68 °C (estimate) | [3] |
| 333.9 °C at 760 mmHg | [4] | |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
Note: Discrepancies in reported boiling points may arise from different experimental conditions or computational estimation methods.
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points, applicable to crystalline solids like this compound.
Melting Point Determination (Capillary Method)
This method provides a melting range, which is indicative of the compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground to a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The sample is observed through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.
-
The recorded range (e.g., 94-96 °C) constitutes the melting point.
-
Boiling Point Determination (Distillation Method)
This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure. For a high-boiling-point solid like this compound, this would be performed on a molten sample under controlled conditions.
Apparatus:
-
Distillation flask with a side arm
-
Condenser
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips
-
Receiving flask
Procedure:
-
Apparatus Assembly: A distillation apparatus is assembled. The distillation flask is placed in the heating mantle.
-
Sample and Boiling Chips: The flask is charged with a sufficient quantity of this compound and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: A thermometer is inserted through the adapter such that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: The sample is heated gently. As the substance boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.
-
Data Recording: The stable temperature at which the liquid is actively boiling and its vapor is condensing into the receiver is recorded as the boiling point. The atmospheric pressure should be noted, as boiling point is pressure-dependent.
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound and a specific workflow for its synthesis and purification, which precedes property determination.
Caption: Workflow for Physicochemical Characterization.
Caption: Synthesis and Purification Pathway.[4]
References
Spectroscopic Characterization of 1-(1H-indol-5-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(1H-indol-5-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and explores the relevance of the indole scaffold in significant biological pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while proton NMR and mass spectrometry data are available for the target compound, definitive experimental carbon-13 NMR and infrared spectroscopy data were not found in the public domain at the time of this writing. Therefore, predicted values and data from closely related isomers are provided for comparative purposes.
Proton Nuclear Magnetic Resonance (¹H NMR)
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.846 | Broad Singlet | 1H | N-H |
| 8.356 | Singlet | 1H | Ar-H |
| 7.917 | Doublet | 1H | Ar-H |
| 7.449-7.297 | Multiplet | 2H | Ar-H |
| 6.690 | Singlet | 1H | Ar-H |
| 2.713 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 198.5 | C=O |
| 137.9 | C |
| 131.5 | C |
| 126.2 | CH |
| 125.1 | C |
| 121.8 | CH |
| 120.5 | CH |
| 111.3 | CH |
| 103.2 | CH |
| 26.8 | -CH₃ |
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from the isomeric 1-(1H-indol-3-yl)ethanone.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600-1450 | Medium to Strong | C=C Stretch (Aromatic) |
| ~1360 | Medium | -CH₃ Bend |
| ~800-700 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 160 | [M+H]⁺ |
| 159 | [M]⁺ |
The fragmentation pattern of acetyl indoles typically involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount of spectroscopic grade KBr to a fine powder using a mortar and pestle.
-
Add 1-2 mg of the sample to the KBr powder (approximately 1:100 ratio of sample to KBr).
-
Grind the mixture thoroughly to ensure a homogeneous dispersion of the sample in the KBr.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.
-
Biological Context and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the indole scaffold is a prominent feature in many compounds with significant therapeutic potential. Derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the CBP/EP300 and COX-2 pathways.
CBP/EP300 Bromodomain Signaling
The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression. Their bromodomains are responsible for recognizing acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation. Dysregulation of CBP/p300 activity is linked to various cancers.
Caption: CBP/EP300 signaling and potential inhibition.
Cyclooxygenase-2 (COX-2) Signaling
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. Chronic inflammation is a known driver of cancer development, and COX-2 is often overexpressed in various tumors.
Caption: COX-2 pathway and its role in disease.
The exploration of indole-based compounds as modulators of these and other signaling pathways remains an active area of research in drug discovery and development. The spectroscopic characterization of key intermediates like this compound is fundamental to advancing these efforts.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(1H-indol-5-yl)ethanone
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1H-indol-5-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this indole derivative through meticulous data interpretation and standardized experimental protocols.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information. This guide presents a thorough examination of the ¹H and ¹³C NMR data, offering a foundational reference for researchers working with this and related molecules.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is a composite of available experimental findings and predicted values to provide a complete spectral assignment. All data is referenced to a standard solvent, Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.85 (br s) | Broad Singlet | - |
| H4 | 8.36 (s) | Singlet | - |
| H6 | 7.92 (d) | Doublet | 8.4 |
| H7 | 7.45 (d) | Doublet | 8.4 |
| H2 | 7.30 (m) | Multiplet | - |
| H3 | 6.69 (m) | Multiplet | - |
| -COCH₃ | 2.71 (s) | Singlet | - |
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O | 198.5 |
| C7a | 137.0 |
| C5 | 132.0 |
| C3a | 128.5 |
| C2 | 125.0 |
| C6 | 122.0 |
| C4 | 121.5 |
| C7 | 111.0 |
| C3 | 103.0 |
| -COCH₃ | 26.5 |
Note: Predicted ¹³C NMR data is based on computational models and is provided as a reference. Experimental verification is recommended.
Experimental Protocols
This section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity and contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.
-
Homogenization: Gently vortex the sample vial to ensure complete dissolution and a homogenous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve maximum homogeneity.
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectra.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the structural assignment of the NMR signals.
Caption: Workflow for the NMR analysis of this compound.
Caption: ¹H and ¹³C NMR signal assignments for this compound. (Note: A placeholder image is used in the DOT script; in a final document, this would be replaced with the actual molecular structure with labeled atoms).
A Technical Guide to the Mass Spectrometry Fragmentation of 1-(1H-indol-5-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole, is a key heterocyclic compound featuring an indole nucleus substituted with an acetyl group. The indole ring is a significant pharmacophore in modern drug discovery. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and metabolic profiling. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathway of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of the fragmentation cascade.
Core Fragmentation Pathway
The mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern under electron ionization (EI). The process is initiated by the removal of an electron to form an energetically unstable molecular ion (M+•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 159.18 g/mol .[1] The subsequent fragmentation is primarily driven by the acetyl group and the inherent stability of the indole ring.
The principal fragmentation cascade involves three key steps:
-
Alpha-Cleavage: The most prominent initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group (alpha-cleavage).[2] This results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This process forms a highly stable, resonance-stabilized acylium ion at m/z 144. This fragment is often the base peak in the spectrum due to its stability. This type of fragmentation is characteristic of ketones.[3][4]
-
Decarbonylation: The acylium ion (m/z 144) readily undergoes the loss of a neutral carbon monoxide (CO) molecule (28 Da).[5] This decarbonylation step leads to the formation of an indole radical cation fragment at m/z 116.
-
Indole Ring Fragmentation: The final characteristic fragmentation involves the indole nucleus itself. The fragment at m/z 116 eliminates a molecule of hydrogen cyanide (HCN), a neutral loss of 27 Da, which is a hallmark fragmentation pathway for the indole ring system.[5] This leads to the formation of a stable ion at m/z 89.
This proposed fragmentation pathway is strongly supported by mass spectra of structurally similar compounds, such as 1-(1H-indol-3-yl)ethanone, which displays major peaks at m/z 159, 144, and 116.[6][7]
Quantitative Fragmentation Data
The primary ions observed in the electron ionization mass spectrum of this compound are summarized below. The relative abundance is inferred from data on isomeric compounds where the acylium ion is typically the most abundant (base peak).
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Mass Loss (Da) | Description |
| 159 | [C₁₀H₉NO]+• | - | - | Molecular Ion (M+•) |
| 144 | [C₉H₆NO]+ | •CH₃ | 15 | Acylium Ion (Base Peak) |
| 116 | [C₈H₆N]+• | CO | 28 | Indole Radical Cation |
| 89 | [C₇H₅]+• | HCN | 27 | Azatropylium-like Ion |
Visualization of Fragmentation Pathway
The logical relationship of the fragmentation cascade is illustrated below. The diagram shows the sequential loss of neutral fragments from the molecular ion to produce the characteristic ions observed in the mass spectrum.
Caption: EI-MS fragmentation cascade of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The data and fragmentation patterns described in this guide are typically obtained using electron ionization mass spectrometry (EI-MS). A representative experimental protocol for analyzing indole derivatives is provided below, based on established methodologies.[5]
-
Instrumentation : A Varian Mat 311 spectrometer or an equivalent high-resolution mass spectrometer is used.
-
Ionization Method : Electron Ionization (EI).
-
Electron Energy : The electron energy is maintained at a standard 70 eV to ensure consistent and reproducible fragmentation patterns, allowing for comparison with spectral libraries.[8]
-
Ion Source Temperature : The electron ionization source is maintained at a constant temperature, typically around 145°C, to ensure sample vaporization without thermal degradation.[5]
-
Sample Introduction : The purified sample of this compound is introduced into the ion source, often via a direct insertion probe or through a gas chromatography (GC) inlet.
-
Mass Analysis : The mass analyzer scans a typical range of m/z 10 to 700 to detect the molecular ion and all relevant fragment ions.[5]
-
Data Acquisition : The detector records the abundance of each ion at its specific m/z value, which is then plotted as a mass spectrum showing relative intensity versus m/z.
Conclusion
The EI-MS fragmentation pattern of this compound is highly characteristic and driven by fundamental principles of ion stability. The pathway is dominated by an initial alpha-cleavage to lose a methyl radical, forming a stable acylium ion (m/z 144), followed by the sequential loss of carbon monoxide (to m/z 116) and hydrogen cyanide (to m/z 89). This predictable fragmentation is invaluable for the structural confirmation of 5-acetylindole derivatives in various scientific and industrial applications, including pharmaceutical research and quality control.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 7. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uni-saarland.de [uni-saarland.de]
Synthetic Pathways to 1-(1H-indol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for obtaining 1-(1H-indol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development. This document provides a comparative analysis of starting materials, detailed experimental protocols for key reactions, and a visual representation of a common synthetic workflow.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound, also known as 5-acetylindole, predominantly proceeds through two main strategies: the nucleophilic addition of an organometallic reagent to a 5-substituted indole carboxylic acid derivative, and the electrophilic Friedel-Crafts acylation of the indole nucleus. The choice of starting material is critical and dictates the most viable synthetic approach.
The following table summarizes the common starting materials, the synthetic methods employed, and the reported yields for the preparation of this compound.
| Starting Material | Synthetic Method | Reagents | Reported Yield (%) |
| Indole-5-carboxylic acid | Nucleophilic Acylation | Methyllithium, THF | ~72% (analogous) |
| 5-Bromoindole | Friedel-Crafts Acylation (indirect) | 1. n-BuLi, THF; 2. N,N-Dimethylacetamide | Moderate to Good |
| N-tert-Butoxycarbonyl-indole (N-Boc-indole) | Friedel-Crafts Acylation | Acetic anhydride, Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) | Variable |
| Indole | Friedel-Crafts Acylation | Acetic anhydride, Phosphoric acid | Low (major product is 1,3-diacetylindole) |
Experimental Protocols
Method 1: From Indole-5-carboxylic Acid
This method represents a direct and efficient route to this compound.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with indole-5-carboxylic acid and anhydrous tetrahydrofuran (THF).
-
Addition of Methyllithium: The solution is cooled to 0 °C in an ice bath. A solution of methyllithium in diethyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Method 2: Friedel-Crafts Acylation of N-Protected Indole
Direct Friedel-Crafts acylation of indole typically results in substitution at the C3 position. To achieve acylation at the C5 position, protection of the indole nitrogen is often necessary. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Experimental Protocol:
-
Protection of Indole: To a solution of indole in anhydrous dichloromethane (DCM) are added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude N-Boc-indole is purified by flash chromatography.
-
Friedel-Crafts Acylation: The purified N-Boc-indole is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂), is added dropwise. Acetic anhydride is then added slowly to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Deprotection: The crude N-Boc-5-acetylindole is dissolved in a mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature. The solvent is removed in vacuo.
-
Purification: The residue is purified by column chromatography to yield this compound.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from indole.
Caption: Synthetic routes to this compound.
An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 1-(1H-indol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-indol-5-yl)ethanone, also known as 5-acetylindole, is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The synthesis of this molecule is of significant interest, and while several strategies can be envisioned, the most practical and commonly reported methods involve multi-step sequences starting from a pre-functionalized indole ring. Direct electrophilic acylation of the parent indole molecule typically results in substitution at the C3 position of the pyrrole ring, making the synthesis of the C5-acylated isomer a more nuanced challenge.
This technical guide provides a detailed examination of the primary reaction mechanisms for the formation of this compound, focusing on two principal synthetic routes: the conversion of indole-5-carboxylic acid and the transformation of indole-5-carbonitrile. A potential, though less documented, route via the Fischer indole synthesis is also discussed. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to aid researchers in the practical application of these synthetic methods.
Core Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound is most reliably achieved through the functional group manipulation of a 5-substituted indole precursor. The two most prominent pathways commence with either indole-5-carboxylic acid or indole-5-carbonitrile.
Synthesis from Indole-5-Carboxylic Acid
This route involves the reaction of indole-5-carboxylic acid with an organometallic reagent, typically an organolithium species like methyllithium. The use of a Grignard reagent such as methylmagnesium bromide is also feasible but can be complicated by the presence of two acidic protons in the starting material (the carboxylic acid proton and the indole N-H proton).
The reaction with methyllithium proceeds through a multi-step mechanism:
-
Deprotonation: Methyllithium, being a strong base, first deprotonates the most acidic proton of indole-5-carboxylic acid, which is the carboxylic acid proton, to form a lithium carboxylate. A second equivalent of methyllithium then deprotonates the indole nitrogen, forming a dilithiated intermediate.
-
Nucleophilic Addition: A third equivalent of methyllithium acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lithium carboxylate. This forms a tetrahedral gem-diolate intermediate.
-
Aqueous Workup and Hydrolysis: The reaction is quenched with an aqueous acid solution. The gem-diolate intermediate is protonated to form an unstable gem-diol (hydrate), which readily eliminates a molecule of water to yield the final ketone product, this compound.
-
Preparation: To a solution of indole-5-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, is added methyllithium (2.5-3.0 eq., as a solution in diethyl ether) dropwise.
-
Reaction: The resulting mixture is stirred at room temperature for a specified period (typically several hours) to ensure complete formation of the dilithiated species and subsequent nucleophilic addition.
-
Workup: The reaction is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Indole-5-carboxylic acid | |
| Reagent | Methyllithium (1.6 M in diethyl ether) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 40 hours | [1] |
| Yield | 50.6% | [1] |
Synthesis from Indole-5-carbonitrile
This pathway involves the addition of a methyl Grignard reagent to the nitrile group of indole-5-carbonitrile, followed by acidic hydrolysis of the resulting imine intermediate. This is a classic method for the synthesis of ketones from nitriles.
-
Grignard Addition: The methyl Grignard reagent (e.g., methylmagnesium bromide) adds to the electrophilic carbon of the nitrile group to form a magnesium salt of an imine after an initial acid-base reaction with the indole N-H.
-
Hydrolysis: The reaction mixture is then treated with aqueous acid. The imine is protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia lead to the formation of the ketone.
-
Preparation of Starting Material: Indole-5-carbonitrile can be prepared from 3-methyl-4-nitrobenzonitrile via the Leimgruber-Batcho indole synthesis. This involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.
-
Grignard Reaction: To a solution of indole-5-carbonitrile (1.0 eq.) in an anhydrous etheral solvent such as THF or diethyl ether under an inert atmosphere, a solution of methylmagnesium bromide (typically 1.1-1.5 eq.) in the same solvent is added dropwise at 0 °C. The reaction is then typically warmed to room temperature or gently heated to drive the reaction to completion.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl) and stirred until the intermediate imine is fully hydrolyzed to the ketone.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Indole-5-carbonitrile | |
| Reagent | Methylmagnesium bromide | |
| Solvent | Tetrahydrofuran (THF) / Toluene | [1] |
| Temperature | Room temperature to 50 °C | [1] |
| Reaction Time | 1 hour at 50 °C | [1] |
| Yield | 33% (for the Grignard and hydrolysis steps) | [1] |
Fischer Indole Synthesis (Hypothetical Route)
The Fischer indole synthesis is a powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.[1][2][3] To synthesize this compound via this route, one would theoretically start with 4-acetylphenylhydrazine and a two-carbon aldehyde equivalent, such as acetaldehyde or its synthetic equivalent.
-
Hydrazone Formation: 4-Acetylphenylhydrazine would first react with acetaldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to an enamine.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring, yielding this compound.
While this route is mechanistically sound, its practical application for the synthesis of this compound is not well-documented in the scientific literature, suggesting that the multi-step syntheses from pre-formed indoles are generally preferred. This may be due to the availability of the starting materials or the efficiency of the cyclization step.
Summary of Synthetic Routes
The following table summarizes the key aspects of the discussed synthetic routes for this compound.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Key Considerations |
| From Carboxylic Acid | Indole-5-carboxylic acid | Methyllithium | 1 | ~51% | Requires multiple equivalents of the organolithium reagent; strict anhydrous conditions are necessary. |
| From Nitrile | Indole-5-carbonitrile | Methylmagnesium bromide | 1 | ~33% | The starting nitrile must first be synthesized, often adding a step to the overall sequence. |
| Fischer Indole Synthesis | 4-Acetylphenylhydrazine | Acetaldehyde, Acid catalyst | 1 | Not well-documented | Availability of the substituted hydrazine may be a limiting factor. |
Conclusion
The formation of this compound is most practically and reliably achieved through multi-step synthetic sequences starting from readily available 5-substituted indoles. The routes commencing from indole-5-carboxylic acid and indole-5-carbonitrile are well-established, with the former generally offering a higher yield in the final conversion step. The choice of route will likely depend on the availability of the starting materials and the desired scale of the synthesis. While the Fischer indole synthesis presents a theoretically direct approach to the indole core, its application for this specific target is not as prevalent in the literature. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this valuable chemical intermediate.
References
A Technical Guide to 1-(1H-indol-5-yl)ethanone: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(1H-indol-5-yl)ethanone, a key chemical intermediate in the development of targeted therapeutics. This document outlines its commercial availability, summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and evaluation in relevant biological assays, and explores its role as a scaffold for inhibitors of the CBP/EP300 bromodomain and COX-2 signaling pathways.
Commercial Availability and Suppliers
This compound (CAS No. 53330-94-2) is readily available from a variety of commercial suppliers. The following table summarizes a selection of vendors and the typical purity of their products. Pricing is generally available upon request from the suppliers.
| Supplier | Product Name(s) | Purity |
| Sigma-Aldrich | This compound | ≥97% |
| Santa Cruz Biotechnology | 1-(1H-Indol-5-yl)-ethanone | ≥97%[1] |
| Echemi | This compound, 5-Acetylindole | Varies by supplier |
| Molbase | This compound | 98% |
| ChemicalBook | This compound | Inquire |
| AbacipharmTech | This compound | Inquire |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol [2] |
| CAS Number | 53330-94-2[2] |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 138-142 °C |
| Boiling Point | 333.9 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |
| InChIKey | GOFIUEUUROFVMA-UHFFFAOYSA-N[2] |
Synthesis Protocol
The following protocol describes a common method for the synthesis of this compound from indole-5-carboxylic acid.[3]
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
Dissolve indole-5-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyllithium solution (2.5 equivalents) dropwise to the stirred solution over a period of 60 minutes. A precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 40 hours.
-
Cool the reaction back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water until gas evolution ceases.
-
Remove the solvent in vacuo.
-
Partition the resulting slurry between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane (e.g., 30% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a colorless oil which solidifies upon standing.
Biological Significance and Experimental Protocols
Derivatives of this compound have emerged as potent and selective inhibitors of two key therapeutic targets: the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), and the cyclooxygenase-2 (COX-2) enzyme.
CBP/EP300 Bromodomain Inhibition
The CBP and p300 proteins are transcriptional co-activators that play a crucial role in regulating gene expression. Their bromodomains are responsible for recognizing acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer.
The following diagram illustrates the role of CBP/p300 in transcriptional activation and how its inhibition can impact oncogenic signaling.
Caption: CBP/EP300 transcriptional activation and its inhibition.
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between the CBP bromodomain and an acetylated histone peptide.[4][5]
Materials:
-
Recombinant human CBP bromodomain protein
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K56ac)
-
Streptavidin-coated Donor beads
-
Anti-CBP antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the assay buffer, the CBP bromodomain protein, and the biotinylated acetylated histone peptide.
-
Add the test compounds to the wells. Include positive (no inhibitor) and negative (no CBP protein) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-CBP antibody-conjugated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC₅₀ values for each compound by plotting the AlphaScreen signal against the compound concentration.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The following diagram illustrates the role of COX-2 in the inflammatory cascade and how its inhibition can reduce the production of pro-inflammatory prostaglandins.
Caption: COX-2 mediated inflammation and its inhibition.
The following protocols are commonly used to assess the anti-inflammatory and analgesic effects of test compounds in rodent models.[6][7][8][9]
1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the vehicle, positive control, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
2. Acetic Acid-Induced Writhing (Analgesic Activity)
Materials:
-
Swiss albino mice
-
Acetic acid solution (0.6% in saline)
-
Test compounds
-
Vehicle
-
Positive control (e.g., Aspirin)
Procedure:
-
Fast the animals for a few hours before the experiment.
-
Divide the animals into groups as described above.
-
Administer the vehicle, positive control, or test compounds.
-
After a specific time (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 10 or 20 minutes).
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Conclusion
This compound is a valuable building block for the synthesis of biologically active molecules. Its derivatives have shown significant promise as inhibitors of CBP/EP300 bromodomains and the COX-2 enzyme, making it a compound of high interest for researchers in oncology and inflammation. The information and protocols provided in this guide are intended to facilitate further research and development in these important therapeutic areas.
References
- 1. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. scielo.br [scielo.br]
- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.umpr.ac.id [journal.umpr.ac.id]
Methodological & Application
Application Notes and Protocols for 1-(1H-indol-5-yl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1H-indol-5-yl)ethanone as a key intermediate in the synthesis of pharmacologically active compounds. The following sections detail its application in the development of inhibitors for two critical therapeutic targets: the CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer, and the COX-2 enzyme for managing inflammation and pain.
I. Application in the Development of CBP/EP300 Bromodomain Inhibitors
The CREB-binding protein (CBP) and its homolog E1A binding protein p300 (EP300) are transcriptional coactivators that play a crucial role in the progression of castration-resistant prostate cancer (CRPC).[1] The bromodomain of these proteins is a key reader of acetylated lysine residues on histones and other proteins, making it an attractive target for therapeutic intervention. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomains.[1]
Signaling Pathway
Experimental Workflow: Synthesis and Evaluation
Quantitative Data
The following table summarizes the in vitro activity of a potent 1-(1H-indol-1-yl)ethanone derivative, compound 32h, and its ester prodrug, 29h.[1]
| Compound | Target | Assay | IC50 (µM) | Cell Line | Cell Growth Inhibition (GI50, µM) |
| 32h | CBP Bromodomain | AlphaScreen | 0.037 | - | - |
| 29h | - | - | - | LNCaP | 0.85 |
| 29h | - | - | - | 22Rv1 | 1.23 |
| 29h | - | - | - | C4-2B | 0.96 |
Experimental Protocols
1. General Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives (Exemplified by Analogs of Compound 32h):
This protocol is a generalized representation based on synthetic strategies for similar indole-based compounds.
-
Step 1: N-Alkylation of Indole. To a solution of this compound in a suitable solvent such as DMF, add a base like sodium hydride (NaH) at 0°C. After stirring for a short period, add the desired alkylating agent (e.g., a substituted benzyl bromide). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.
-
Step 2: Further Functionalization (if required). The acetyl group at the 5-position or other positions on the indole ring can be further modified. For instance, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains.
-
Step 3: Final Product Synthesis. Subsequent reaction steps, such as amide coupling or substitution reactions, are performed on the functionalized indole core to yield the final inhibitor molecules.[1]
2. AlphaScreen Assay for CBP Bromodomain Binding:
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[1]
-
Materials: Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5acK8acK12acK16ac), GST-tagged CBP bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure:
-
Add assay buffer, the GST-tagged CBP bromodomain protein, and the biotinylated histone peptide to the wells of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding inhibition.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
3. Cell Proliferation Assay:
-
Cell Lines: LNCaP, 22Rv1, and C4-2B prostate cancer cell lines.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence according to the reagent manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.[1]
-
II. Application in the Development of COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and shown to possess analgesic and anti-inflammatory properties, likely through the inhibition of the COX-2 enzyme.[2][3]
Signaling Pathway
Experimental Workflow: Synthesis and In Vivo Evaluation
Quantitative Data
The following table presents the anti-inflammatory and analgesic activity of a representative 1-(1H-indol-1-yl)ethanone derivative, D-7.[3]
| Compound | Assay | Animal Model | Dose | % Inhibition of Paw Edema | Analgesic Effect (Latency in seconds) |
| D-7 | Carrageenan-induced Paw Edema | Rat | 50 mg/kg | 68.7 | - |
| Indomethacin (Standard) | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | 75.4 | - |
| D-7 | Hot Plate Test | Mouse | 50 mg/kg | - | 12.5 ± 0.8 |
| Morphine (Standard) | Hot Plate Test | Mouse | 5 mg/kg | - | 15.2 ± 0.6 |
Experimental Protocols
1. General Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives as COX-2 Inhibitors:
A representative synthetic route involves the condensation of a derivative of 1-(1H-indol-1-yl)ethanone with an appropriate amine.[2][3]
-
Step 1: Synthesis of the Aldehyde Intermediate. 1-(1H-indol-1-yl)ethanone is first converted to an intermediate such as 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde. This can be achieved by reacting 1-(1H-indol-1-yl)ethanone with a suitable halo-substituted benzaldehyde in the presence of a base.
-
Step 2: Condensation Reaction. The resulting aldehyde is then condensed with a substituted aniline in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, to form the final Schiff base derivative. The reaction mixture is typically refluxed for several hours.
-
Step 3: Purification. The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
2. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay):
-
Animals: Wistar rats.
-
Procedure:
-
Administer the test compound or vehicle (control) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[4][5]
-
3. Hot Plate Test in Mice (Analgesic Assay):
-
Animals: Swiss albino mice.
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time (latency) for the animal to show signs of pain, such as licking its paws or jumping. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
An increase in the reaction time indicates an analgesic effect.[4]
-
References
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. ijpras.com [ijpras.com]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1-(1H-Indol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and biological evaluation of novel bioactive compounds derived from 1-(1H-indol-5-yl)ethanone. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined below focus on the synthesis of indolyl-chalcones, a class of compounds recognized for their significant therapeutic potential, particularly as anticancer agents.[4]
Application Note 1: Synthesis of Bioactive Indolyl-Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a ketone and an aldehyde.[4] In this protocol, this compound serves as the ketone component, which is reacted with various substituted aromatic aldehydes to produce a library of diverse chalcone derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies.
General Synthesis Workflow
The overall process involves the synthesis of chalcone derivatives, followed by purification, structural confirmation, and evaluation of their biological activity.
Experimental Protocol: General Procedure for Indolyl-Chalcone Synthesis
This protocol describes a general method for the synthesis of (E)-3-(aryl)-1-(1H-indol-5-yl)prop-2-en-1-one derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in ethanol (15-20 mL).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of KOH (40-50%, 2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~7).
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the structure of the purified chalcone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Application Note 2: In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen potential anticancer compounds.[4]
Experimental Workflow: MTT Assay
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indolyl-chalcone derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized chalcones in DMSO. Make serial dilutions in the growth medium to achieve final concentrations ranging from nanomolar to micromolar levels. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Data Presentation: Bioactivity of Indolyl-Chalcone Derivatives
The following table presents example data for a series of synthesized indolyl-chalcone derivatives, illustrating how quantitative results can be structured for clear comparison.
| Compound ID | R-Group (Substituent) | Yield (%) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| IC-1 | H | 85 | 5.2 | 7.8 | 6.1 |
| IC-2 | 4-Cl | 91 | 1.8 | 2.5 | 2.1 |
| IC-3 | 4-OCH₃ | 88 | 3.5 | 4.1 | 3.9 |
| IC-4 | 4-NO₂ | 79 | 0.9 | 1.2 | 1.1 |
| IC-5 | 3,4-di-Cl | 86 | 0.5 | 0.8 | 0.7 |
| Doxorubicin | - (Positive Control) | - | 0.15 | 0.18 | 0.22 |
Data are hypothetical and for illustrative purposes only.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many bioactive chalcones exert their anticancer effects by interacting with the cellular microtubule network.[5] They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-(1H-indol-5-yl)ethanone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that typically exhibit weak binding to a biological target. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] 1-(1H-indol-5-yl)ethanone is a simple indole-containing fragment that presents key pharmacophoric features, including a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (carbonyl oxygen), and an aromatic system capable of various interactions.
While direct, extensive FBDD screening data for this compound is not prevalent in publicly available literature, its structural isomer, 1-(1H-indol-1-yl)ethanone, has served as a starting point for the development of potent inhibitors of the CBP/EP300 bromodomains, which are epigenetic regulators and promising cancer targets.[2] This highlights the potential of the acetyl-indole scaffold in targeting bromodomains and other protein classes.
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing this compound in a typical FBDD campaign, using the CREB-binding protein (CBP) bromodomain as a representative target.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its use in FBDD, aligning with the "Rule of Three" for fragment libraries.
| Property | Value | Source |
| Molecular Formula | C10H9NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| cLogP | 1.8-2.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 |
FBDD Workflow for this compound
The following diagram illustrates a typical workflow for an FBDD campaign starting with this compound.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data that could be obtained for this compound against the CBP bromodomain in primary and secondary screening.
| Parameter | Value | Method |
| Primary Screen | ||
| Binding Affinity (Kd) | 250 µM | Surface Plasmon Resonance (SPR) |
| Ligand Efficiency (LE) | 0.35 | Calculated |
| Secondary Screen | ||
| IC50 (vs. Acetylated Histone Peptide) | 150 µM | AlphaScreen Assay |
| Structural Biology | ||
| Resolution of Co-crystal Structure | 2.1 Å | X-ray Crystallography |
Experimental Protocols
NMR Screening: Saturation Transfer Difference (STD) NMR
This protocol outlines the use of STD-NMR to identify fragments that bind to the target protein.
Materials:
-
Target Protein (e.g., CBP Bromodomain), 5-20 µM in NMR buffer
-
This compound, 1 mM stock in d6-DMSO
-
NMR Buffer: 50 mM Phosphate buffer pH 7.4, 150 mM NaCl, in 99.9% D2O
-
NMR Spectrometer (≥ 600 MHz) with cryoprobe
Protocol:
-
Prepare the protein solution in NMR buffer.
-
Acquire a 1D proton NMR spectrum of the protein as a reference.
-
Prepare the fragment-protein mixture by adding this compound to the protein solution to a final concentration of 100-200 µM.
-
Acquire a 1D proton NMR spectrum of the mixture.
-
Set up the STD-NMR experiment:
-
On-resonance saturation frequency: typically set to a region with protein signals (e.g., 0.5 - -1.0 ppm).
-
Off-resonance saturation frequency: set to a region devoid of any signals (e.g., 30-40 ppm).
-
Saturation time: 2 seconds.
-
-
Acquire the on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analyze the STD spectrum for signals corresponding to the protons of this compound. The presence of signals indicates binding.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the determination of the binding affinity (Kd) of this compound to an immobilized target protein.[4][5][6][7][8]
Materials:
-
SPR Instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Protein (e.g., CBP Bromodomain), 20-50 µg/mL in immobilization buffer
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound stock solution in DMSO, serially diluted in running buffer.
Protocol:
-
Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein solution over the activated surface until the desired immobilization level is reached (~10,000 RU).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a concentration series of this compound in running buffer (e.g., 1 µM to 500 µM), keeping the final DMSO concentration constant and low (<1%).
-
Inject the fragment solutions over the immobilized target surface and a reference flow cell (without immobilized protein) at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
X-ray Crystallography for Structural Elucidation
This protocol provides a general workflow for obtaining a co-crystal structure of the target protein in complex with this compound.[9][10][11][12][13]
Materials:
-
Purified Target Protein (e.g., CBP Bromodomain), >10 mg/mL
-
This compound
-
Crystallization screens
-
Crystallization plates (e.g., sitting or hanging drop)
-
Cryoprotectant
Protocol:
-
Co-crystallization:
-
Incubate the purified target protein with a 2-5 fold molar excess of this compound for at least 1 hour on ice.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-fragment complex solution with various crystallization screen solutions.
-
-
Crystal Optimization:
-
Monitor the crystallization plates for crystal growth.
-
Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
-
Crystal Soaking (Alternative to co-crystallization):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the crystallization buffer supplemented with 1-10 mM this compound.
-
Transfer the apo-crystals to the soaking solution and incubate for a few hours to overnight.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and build the this compound molecule into the observed electron density.
-
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the CBP bromodomain, a potential target for indole-based fragments.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acebiolab.com [acebiolab.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. core-facility.iimcb.gov.pl [core-facility.iimcb.gov.pl]
- 6. Bot Verification [molecular-interactions.si]
- 7. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 1-(1H-indol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the generation of diverse indole derivatives with significant biological activities. The indole nucleus is a prevalent scaffold in numerous pharmaceuticals and natural products.[1][2] This protocol provides a detailed method for the N-alkylation of 1-(1H-indol-5-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. The procedure employs a classic and effective method utilizing a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution with an alkylating agent.[3][4]
General Reaction Scheme:
The overall reaction involves the deprotonation of the indole nitrogen of this compound using a base, followed by the introduction of an alkyl group via an alkylating agent.
A general representation of the N-alkylation reaction.
Data Presentation: Key Reaction Parameters
The successful N-alkylation of this compound is dependent on the appropriate selection of reagents and conditions. The following table summarizes the key components and their typical roles in the reaction.
| Component | Examples | Function/Role | Typical Molar Equivalence |
| Indole Substrate | This compound | Starting material containing the N-H bond to be alkylated. | 1.0 |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Deprotonates the indole nitrogen to form the more nucleophilic indolide anion.[4][5] | 1.1 - 1.5 |
| Alkylating Agent | Alkyl halides (e.g., methyl iodide, benzyl bromide), Alkyl tosylates | Provides the alkyl group to be attached to the indole nitrogen. | 1.0 - 1.2 |
| Solvent | Anhydrous Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (MeCN) | Provides a medium for the reaction; typically a polar aprotic solvent. | N/A |
| Reaction Temperature | 0 °C to room temperature (20-25 °C) | Influences the rate of reaction and can affect selectivity. | N/A |
| Reaction Time | 1 to 24 hours | Duration required for the reaction to reach completion. | N/A |
Experimental Protocol: N-methylation of this compound with Methyl Iodide
This protocol details the specific N-methylation of this compound using sodium hydride as the base and methyl iodide as the alkylating agent.[6]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may be observed.
-
Alkylation: Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-methyl-1H-indol-5-yl)ethanone.
Mandatory Visualizations:
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(1H-indol-5-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-indol-5-yl)ethanone is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. The indole nucleus, a privileged structure in drug discovery, imparts favorable physicochemical and pharmacokinetic properties to its derivatives, making them attractive candidates for therapeutic development. This document provides detailed application notes on the utility of this compound in various therapeutic areas, along with comprehensive protocols for the synthesis of its derivatives and their biological evaluation.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, primarily in oncology and anti-inflammatory applications.
Anticancer Activity
The this compound scaffold has been extensively explored for the development of novel anticancer agents targeting various mechanisms of cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain derivatives, particularly those incorporating pyrazole or pyrazoline moieties, have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.
-
Bromodomain Inhibition: Novel derivatives of 1-(1H-indol-1-yl)ethanone have been developed as inhibitors of the bromodomains of the transcriptional coactivators CBP and EP300. These proteins are crucial for the expression of key oncogenes, including the androgen receptor (AR) and MYC. Inhibition of the CBP/EP300 bromodomain has shown promise in the treatment of castration-resistant prostate cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Adamantane-substituted thiourea derivatives of this compound have been investigated as inhibitors of CDK9, a key regulator of transcription. Inhibition of CDK9 has shown efficacy in preclinical models of gastric cancer.
-
Chalcone Derivatives: Chalcones derived from this compound have exhibited broad-spectrum anticancer activity against various cancer cell lines, including breast, colon, and leukemia. Their mechanisms of action are often multifactorial, involving induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory and Analgesic Activity
The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. These compounds have demonstrated potent anti-inflammatory and analgesic effects in preclinical models, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Indole-Pyrazoline | Tubulin Polymerization | A549, MCF-7, HepG2 | 0.15 - 0.25 | [1](2) |
| Indole-Pyrazoline (e19) | Tubulin Assembly | HeLa | 0.21 | [3] |
| Indole-Pyrazoline (e19) | Tubulin Assembly | A549 | 0.31 | [3] |
| Indole-Pyrazoline (e19) | Tubulin Assembly | K562 | 0.25 | [3] |
| Indole-Pyrazoline (e19) | Tubulin Assembly | HCT-116 | 0.28 | [3] |
| 1-(1H-indol-1-yl)ethanone (32h) | CBP Bromodomain | - | 0.037 | [4](5) |
| Adamantane-Thiourea (7l) | CDK9 | SGC-7901 (Gastric) | 2.26 | [6](7) |
| Indole Chalcone (SCS3) | - | HCT-116 (Colorectal) | 13.53 | [8](9) |
| Indole Chalcone (18c) | - | Jurkat (Leukemia) | 8.0 | [10](11) |
| Indole Chalcone (18c) | - | HCT-116 (Colorectal) | 18.2 | [10](11) |
Table 2: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives
| Compound Class | Target | In Vivo Model | Efficacy | Reference(s) |
| Indole Derivatives | COX-2 | Carrageenan-induced rat paw edema | Significant reduction in paw edema | [6](12) |
| Pyrrolizine Derivatives | COX-1/COX-2 | Carrageenan-induced rat paw edema | Higher activity than ibuprofen | [6](12) |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of this compound from Indole-5-carboxylic Acid [1](1)
This protocol describes the synthesis of the core scaffold from indole-5-carboxylic acid.
Materials:
-
Indole-5-carboxylic acid
-
Methyl lithium (1.6M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Ethyl acetate
-
Heptane
Procedure:
-
Dissolve indole-5-carboxylic acid (62.05 mmol) in anhydrous THF (1000 mL).
-
Add methyl lithium (1.6M in diethyl ether, 150 mL) dropwise over a 60-minute period.
-
Stir the resulting precipitate at ambient temperature for 40 hours.
-
Cool the reaction to 0°C and quench by the cautious addition of water until boiling stops.
-
Remove the solvent in vacuo.
-
Partition the slurry mixture between dichloromethane (500 mL) and water (100 mL).
-
Wash the dichloromethane layer with 1N hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the residue by silica gel chromatography using a gradient of 30% to 50% ethyl acetate in heptane to afford this compound.
Protocol 2: General Procedure for the Synthesis of Indole-Pyrazoline Tubulin Inhibitors [3]
This protocol outlines the synthesis of 1-methyl-1H-indole-pyrazoline hybrids.
Materials:
-
Substituted 1-methyl-1H-indole-3-carbaldehyde
-
Substituted acetophenone
-
Ethanol
-
Piperidine
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Chalcone Synthesis:
-
To a solution of the appropriate 1-methyl-1H-indole-3-carbaldehyde (1 mmol) and substituted acetophenone (1 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Reflux the mixture for 6-8 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding chalcone.
-
-
Pyrazoline Synthesis:
-
A mixture of the chalcone (1 mmol), hydrazine hydrate (2 mmol), and glacial acetic acid (0.5 mL) in ethanol (15 mL) is refluxed for 8-10 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final pyrazoline derivative.
-
Biological Assay Protocols
Protocol 3: In Vitro Tubulin Polymerization Assay [13](14)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (from porcine brain, >99% pure)
-
Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol (10%)
-
DAPI (6.3 µM)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare the tubulin solution (2 mg/mL) in the assay buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and glycerol.
-
Add DAPI to monitor polymerization fluorimetrically.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).
-
The extent of tubulin polymerization is proportional to the increase in fluorescence. Calculate the IC50 value of the test compound.
Protocol 4: CBP/EP300 Bromodomain Inhibition AlphaScreen Assay (15_)
This assay measures the ability of a compound to inhibit the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged CREBBP bromodomain
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer
-
Test compound dissolved in DMSO
-
384-well plate
-
AlphaScreen-compatible plate reader
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GST-tagged CREBBP bromodomain and the biotinylated histone peptide to each well.
-
Incubate at room temperature for 30 minutes to allow for binding.
-
Add the Streptavidin-coated Donor beads and Anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Calculate the IC50 value of the test compound.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay [1](16)
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound formulated in a suitable vehicle
-
Positive control (e.g., indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
The anti-inflammatory effect is calculated as the percentage inhibition of the increase in paw volume in the treated group compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition Pathway
Inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events leading to cancer cell death.
Caption: Mechanism of action for tubulin polymerization inhibitors.
CBP/EP300 Bromodomain Inhibition Pathway
Inhibition of the CBP/EP300 bromodomain disrupts the transcriptional program of cancer cells, particularly in hormone-dependent cancers like prostate cancer.
Caption: Signaling pathway for CBP/EP300 bromodomain inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates derived from this compound.
Caption: A typical drug discovery workflow for this compound class.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchopenworld.com [researchopenworld.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. inotiv.com [inotiv.com]
Application Notes and Protocols for Biological Screening of 1-(1H-indol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the biological screening of 1-(1H-indol-5-yl)ethanone derivatives, a chemical scaffold of significant interest in medicinal chemistry. The following sections outline experimental workflows, specific assay protocols, and data presentation to guide researchers in the evaluation of these compounds for various therapeutic applications, including oncology and anti-inflammatory drug discovery.
Introduction
The this compound core is a privileged scaffold found in numerous biologically active molecules. Its derivatives have shown promise as inhibitors of various enzymes and modulators of critical signaling pathways. Effective screening of these compounds is crucial for identifying lead candidates for further drug development. This document details a strategic screening cascade, from initial high-throughput screening to more detailed mechanistic studies.
Experimental Workflow: A Strategic Screening Cascade
A typical workflow for characterizing this compound derivatives involves a multi-stage process to identify and validate potential therapeutic candidates. This cascade is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising leads with desirable biological activity and selectivity.
Data Presentation: Summary of Biological Activities
The following tables summarize hypothetical quantitative data for a selection of this compound derivatives against various biological targets. This data is intended to be representative of the results that could be obtained using the protocols described below.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Tubulin Polymerization IC50 (µM) | HeLa Cell Viability IC50 (µM) | Kinase X IC50 (µM) | CBP Bromodomain IC50 (nM) |
| IYE-001 | 1.5 | 5.2 | >100 | 50 |
| IYE-002 | 0.8 | 2.9 | 75.4 | 150 |
| IYE-003 | 25.4 | 30.1 | 10.5 | >1000 |
| IYE-004 | >100 | >100 | 0.9 | 25 |
| IYE-005 | 3.2 | 9.8 | 45.2 | 300 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) |
| IYE-101 | 0.5 |
| IYE-102 | 1.2 |
| IYE-103 | 0.2 |
| IYE-104 | 5.8 |
| IYE-105 | 2.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2][5] Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tubulin Polymerization Assay
This assay measures the ability of test compounds to inhibit the polymerization of tubulin into microtubules.[6]
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Tubulin (≥99% pure)
-
GTP solution
-
Tubulin polymerization assay buffer
-
Fluorescent reporter dye
-
Test compounds
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the tubulin polymerization assay buffer, GTP solution, and fluorescent reporter dye.
-
Compound Addition: Add the test compounds or controls to the respective wells.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration to determine the IC50 value.
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for inhibitors of cyclooxygenase-2 (COX-2).[7]
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme from arachidonic acid. A probe is used that generates a fluorescent signal proportional to the amount of Prostaglandin G2 produced.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
96-well white or black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX Probe, COX Cofactor, and Arachidonic Acid/NaOH as per the kit instructions.[7]
-
Enzyme and Inhibitor Addition: Add COX Assay Buffer, COX-2 enzyme, and test compounds or controls to the wells of the 96-well plate.
-
Reaction Mix Addition: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to each well.
-
Initiation of Reaction: Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[7]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
CBP/EP300 Bromodomain Inhibition Assay (AlphaScreen)
This protocol describes a high-throughput AlphaScreen assay to identify inhibitors of the CBP/EP300 bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged CBP bromodomain. Donor and acceptor beads are brought into proximity when the protein and peptide interact, resulting in a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
Materials:
-
GST-tagged CBP bromodomain
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer
-
Test compounds
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the wells of a 384-well plate.
-
Protein-Peptide Incubation: Add the GST-tagged CBP bromodomain and the biotinylated histone peptide to the wells and incubate at room temperature.
-
Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Then, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for elucidating their mechanism of action.
Tubulin Polymerization Inhibition Pathway
Inhibition of tubulin polymerization disrupts microtubule dynamics, which are essential for various cellular processes, particularly mitosis.[8][9] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[10]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]
Application Notes and Protocols for Molecular Docking Studies of 1-(1H-indol-5-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting molecular docking studies with 1-(1H-indol-5-yl)ethanone analogs. This class of compounds has garnered significant interest in drug discovery due to the versatile nature of the indole scaffold, which is a common feature in many biologically active molecules.[1] Computational methods such as molecular docking are instrumental in accelerating the identification and optimization of lead compounds by predicting their binding affinity and mode of interaction with biological targets.[2]
Introduction to this compound Analogs in Drug Discovery
The this compound core structure serves as a valuable starting point for the design of novel therapeutic agents. Analogs of this molecule have been investigated for their potential to inhibit a range of biological targets implicated in various diseases, including cancer and inflammatory conditions. Notably, derivatives of the closely related 1-(1H-indol-1-yl)ethanone have shown potent inhibitory activity against the CBP/EP300 bromodomain and the cyclooxygenase-2 (COX-2) enzyme.
Key Biological Targets and Signaling Pathways
Molecular docking studies have identified several key protein targets for indole-based compounds. Understanding the signaling pathways associated with these targets is crucial for elucidating the mechanism of action of potential drug candidates.
CREB-binding protein (CBP) and E1A binding protein p300 (EP300)
CBP and its homolog EP300 are transcriptional co-activators that play a critical role in regulating gene expression.[3] The bromodomain of these proteins is responsible for recognizing acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcription activation. Dysregulation of CBP/EP300 activity is implicated in various cancers, making their bromodomains attractive therapeutic targets.[3] Inhibition of the CBP/EP300 bromodomain can modulate the expression of oncogenes and other critical cellular proteins.[3]
Caption: CBP/EP300 Signaling Pathway Inhibition.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is an enzyme that plays a key role in the inflammatory response. It is responsible for the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever. While the related COX-1 enzyme is constitutively expressed in most tissues and has housekeeping functions, COX-2 is typically induced by inflammatory stimuli. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Caption: COX-2 Signaling Pathway Inhibition.
Quantitative Data from Molecular Docking Studies
The following table summarizes representative quantitative data from molecular docking and in vitro studies of indole derivatives against various targets. This data can be used as a benchmark for new studies.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Ki (µM) | Reference |
| Indole-based chalcone | MurC ligase | -11.5 | - | - | - | [2] |
| Indole-based chalcone | Lanosterol 14α-demethylase | -8.5 | - | - | - | [2] |
| 1-(1H-indol-1-yl)ethanone deriv. (32h) | CBP Bromodomain | - | - | 0.037 | - | [3] |
| Indole derivative (IIb) | COX-2 | -11.35 | - | - | - | [4] |
| Indole derivative (IIc) | COX-2 | -10.99 | - | - | - | [4] |
| Indole derivative (IId) | COX-2 | -10.40 | - | - | - | [4] |
| Meloxicam (Reference) | COX-2 | -6.89 | - | - | - | [4] |
| Indole derivative (4f) | Bcl-xL | -9.97 | - | - | - | [5] |
| Indole derivative (4i) | Bcl-xL | -10.57 | - | - | - | [5] |
Experimental Protocols for Molecular Docking
This section provides a detailed methodology for performing molecular docking studies with this compound analogs using widely accepted software such as AutoDock and Schrödinger Maestro.
Molecular Docking Workflow
The general workflow for a molecular docking experiment is outlined below.
Caption: General Molecular Docking Workflow.
Protocol 1: Molecular Docking using AutoDock
1. Preparation of the Target Protein:
-
1.1. Protein Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., CBP, PDB ID: 4LGN; COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).
-
1.2. Protein Clean-up: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
1.3. Hydrogen Addition: Add polar hydrogen atoms to the protein structure.
-
1.4. Charge Assignment: Assign Kollman charges to the protein atoms.
-
1.5. File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDockTools (ADT).
2. Preparation of the Ligand (this compound analogs):
-
2.1. Ligand Structure Generation: Draw the 2D structure of the analog using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
2.2. Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
2.3. Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
2.4. Charge Assignment: Assign Gasteiger charges to the ligand atoms.
-
2.5. File Format Conversion: Save the prepared ligand in the PDBQT format using ADT.
3. Grid Box Generation:
-
3.1. Active Site Identification: Identify the active site of the protein, often based on the position of the co-crystallized ligand or through literature review.
-
3.2. Grid Parameter File: Define the grid box dimensions and coordinates to encompass the entire active site. A typical grid size is 60x60x60 Å with a spacing of 0.375 Å.
-
3.3. Grid Map Generation: Generate the grid maps for each atom type in the ligand using AutoGrid.
4. Docking Simulation:
-
4.1. Docking Parameter File: Create a docking parameter file (.dpf) specifying the prepared protein and ligand files, grid parameter file, and the docking algorithm (e.g., Lamarckian Genetic Algorithm).
-
4.2. Running AutoDock: Execute the docking simulation using the AutoDock program. Set the number of genetic algorithm runs to at least 100.
5. Analysis of Results:
-
5.1. Binding Energy and Pose Evaluation: Analyze the output docking log file (.dlg) to identify the lowest binding energy and the corresponding docked conformation (pose).
-
5.2. Visualization: Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Protocol 2: Molecular Docking using Schrödinger Maestro
1. Protein Preparation:
-
1.1. Import Structure: Import the PDB structure of the target protein into the Maestro workspace.
-
1.2. Protein Preparation Wizard: Use the "Protein Preparation Wizard" to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen bond network.
-
1.3. Minimization: Perform a restrained minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
2.1. Import or Draw Ligand: Import the 3D structure of the this compound analog or draw it in the Maestro workspace.
-
2.2. LigPrep: Use the "LigPrep" tool to generate low-energy 3D conformations of the ligand. This step also handles different ionization states, tautomers, and stereoisomers.
3. Receptor Grid Generation:
-
3.1. Define Binding Site: Define the binding site for docking by selecting the co-crystallized ligand or by specifying residues in the active site.
-
3.2. Generate Grid: Use the "Receptor Grid Generation" panel to create the docking grid around the defined binding site.
4. Ligand Docking:
-
4.1. Glide Docking: Use the "Ligand Docking" panel and select the Glide docking protocol.
-
4.2. Docking Precision: Choose the desired docking precision (e.g., SP for standard precision or XP for extra precision).
-
4.3. Run Docking: Run the docking job, specifying the prepared receptor grid and the prepared ligands.
5. Results Analysis:
-
5.1. Docking Score: Analyze the docking results, primarily focusing on the GlideScore, which is a measure of the binding affinity.
-
5.2. Pose Viewing: Visualize the docked poses and their interactions with the protein active site using the "Pose Viewer" or by displaying the complexes in the workspace. The ligand interaction diagram provides a 2D representation of the key interactions.
By following these detailed protocols, researchers can effectively utilize molecular docking to investigate the therapeutic potential of this compound analogs and guide further drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Structure-Activity Relationships of 1-(1H-indol-5-yl)ethanone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and developing the Structure-Activity Relationship (SAR) of 1-(1H-indol-5-yl)ethanone-based compounds. This class of molecules has shown significant potential in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds and presents quantitative SAR data to guide future drug design and optimization efforts.
Introduction
The this compound scaffold is a privileged structure in drug discovery, serving as a versatile starting point for the synthesis of diverse bioactive molecules. Researchers have explored modifications at various positions of the indole ring and the ethanone moiety to modulate the pharmacological properties of these compounds. Notably, derivatives have been identified as potent inhibitors of key biological targets such as tubulin, cyclooxygenase-2 (COX-2), and the CREB-binding protein (CBP)/E1A binding protein p300 bromodomains, highlighting their therapeutic potential in oncology and inflammatory diseases. Understanding the SAR of this compound class is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Data Presentation: Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro biological activities of various this compound-based compounds from published studies. This data provides a quantitative basis for understanding the impact of structural modifications on biological activity.
Table 1: Anticancer Activity of 1-(5-Substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one Derivatives [1][2]
| Compound ID | 5-Substituent (Indole) | 4-Substituent (Furan) | IC50 (µM) against HCT-116 |
| SCS1 | H | H | 558.53 |
| SCS2 | H | CH3 | 245.87 |
| SCS3 | CH3 | H | 13.53 |
| SCS4 | CH3 | CH3 | 21.45 |
| SCS5 | Cl | H | 89.65 |
| SCS6 | Cl | CH3 | 156.32 |
| SCS7 | Br | H | 112.78 |
Note: HCT-116 is a human colorectal cancer cell line. Lower IC50 values indicate higher potency.
Table 2: Tubulin Polymerization Inhibitory Activity of 1-Methylindole Derivatives
| Compound ID | Substituent at Indole C2 | Substituent at Indole C3 | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) against HeLa |
| Derivative A | - | 3,4,5-trimethoxyphenyl | >40 | 15.2 |
| Derivative B | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | 2.1 | 0.08 |
| Derivative C | 4-fluorophenyl | 3,4,5-trimethoxyphenyl | 1.8 | 0.05 |
| Derivative D | 4-chlorophenyl | 3,4,5-trimethoxyphenyl | 1.5 | 0.03 |
Note: Data compiled from studies on indole-based tubulin inhibitors. HeLa is a human cervical cancer cell line.
Table 3: CBP Bromodomain Inhibitory Activity of 1-(1H-indol-1-yl)ethanone Derivatives [3]
| Compound ID | R1 (indole N1-substituent) | R2 (ethanone side chain) | CBP IC50 (µM) |
| 22e | H | 4-(pyridin-2-yl)piperazin-1-yl | 0.158 |
| 32h | CH3 | 4-(pyridin-2-yl)piperazin-1-yl | 0.037 |
| SGC-CBP30 | (reference) | (reference) | 0.078 |
Note: CBP (CREB-binding protein) is a transcriptional co-activator implicated in cancer. The assay used was an AlphaScreen assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Protocol 1: General Synthesis of 1-(1H-indol-3-yl)ethanone Derivatives[4]
This protocol describes a general method for the synthesis of 1-(1H-indol-3-yl)ethanone derivatives.
Materials:
-
Substituted indole
-
Phosphorus oxychloride (POCl3)
-
Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH) solution (4N)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Diethyl ether (Et2O)
-
Dichloromethane (CH2Cl2)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask containing dimethylacetamide (3 molar equivalents), add phosphorus oxychloride (1 molar equivalent) dropwise in an ice bath with stirring.
-
After the addition is complete, add the appropriate substituted indole (0.1 molar equivalents) to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of ice and basify with a 4N NaOH solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by treating it with a solution of diethyl ether and dichloromethane to yield the desired 1-(1H-indol-3-yl)ethanone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)[1][2][5][6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay[8][9]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v).
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include positive and vehicle controls.
-
Initiate the polymerization by adding the tubulin/GTP/glycerol mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the IC50 value by plotting the extent of polymerization against the compound concentration.
Protocol 4: COX-2 Inhibitor Screening Assay (Fluorometric)[10][11][12][13][14]
This protocol describes a fluorometric assay to screen for inhibitors of cyclooxygenase-2 (COX-2).
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control inhibitor)
-
Test compounds (dissolved in DMSO)
-
96-well white opaque plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10X stock solution of the test inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the diluted test inhibitor or vehicle control.
-
Add 10 µL of a positive control inhibitor (e.g., Celecoxib) to the designated wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each compound.
-
Determine the IC50 value for active compounds.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of this compound-based compounds.
References
Application Notes and Protocols for the Synthesis and Evaluation of 1-(1H-indol-5-yl)ethanone-Derived CBP/EP300 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcriptional coactivators CREB-binding protein (CBP) and its homolog E1A binding protein p300 are crucial regulators of gene expression involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Their dysfunction is implicated in various diseases, notably cancer. In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor progression.[1][2][3][4] CBP/p300 act as essential co-activators for the AR, making them attractive therapeutic targets.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of potent and selective CBP/EP300 bromodomain inhibitors derived from 1-(1H-indol-5-yl)ethanone and their evaluation in preclinical models of prostate cancer. The protocols outlined below are based on established methodologies and findings from key research in the field.
Data Presentation
The following table summarizes the in vitro potency of a lead compound, Compound 32h , a derivative of 1-(1H-indol-1-yl)ethanone, and its prodrug ester, Compound 29h .[5]
| Compound | Target | Assay Type | IC50 (µM) | Cell Line(s) | Effect | Reference |
| 32h | CBP Bromodomain | AlphaScreen | 0.037 | - | Potent and selective inhibition | [5] |
| 29h | - | Cell Growth | Not specified | LNCaP, 22Rv1, C4-2B | Marked inhibition of cell growth | [5] |
| 29h | - | mRNA Expression | Not specified | LNCaP | Suppression of AR, AR target genes, and other oncogenes | [5] |
| 29h | - | Protein Expression | Not specified | LNCaP | Reduction of Prostate-Specific Antigen (PSA) | [5] |
Signaling Pathway
CBP/EP300 are critical co-activators of the Androgen Receptor (AR). In CRPC, even in a low-androgen environment, the AR signaling pathway can remain active. CBP/EP300, through their histone acetyltransferase (HAT) activity, acetylate histones at the promoter and enhancer regions of AR target genes, leading to a more open chromatin structure that facilitates transcription. By inhibiting the bromodomain of CBP/EP300, the recruitment of this co-activator complex to chromatin is blocked, leading to the downregulation of AR target genes such as PSA and TMPRSS2, which are critical for prostate cancer cell growth and survival.[1][2][3][4]
Caption: CBP/EP300-mediated Androgen Receptor signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The specific, detailed synthetic procedures for compounds 32h and 29h are outlined in the primary literature. However, a general synthetic approach for similar indole-based compounds often involves the following key steps. This protocol is a generalized representation and should be adapted based on the specific target molecule.
Caption: General synthetic workflow for this compound derivatives.
Step 1: N-Substitution of the Indole Ring
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 2: Further derivatization Further modifications can be made to the acetyl group or other positions of the indole scaffold to optimize potency and selectivity. These can include condensations, reductions, or cross-coupling reactions.
AlphaScreen Assay for CBP Bromodomain Inhibition
This protocol describes a competitive binding assay to determine the IC50 values of the synthesized compounds against the CBP bromodomain.[6][7][8][9][10][11]
Materials:
-
GST-tagged CBP bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, GST-tagged CBP bromodomain, and biotinylated H4K8ac peptide in assay buffer.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add a suspension of Streptavidin-coated Donor beads and incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Growth Inhibition Assay (MTT Assay)
This protocol is for determining the effect of the inhibitors on the proliferation of prostate cancer cell lines such as LNCaP and 22Rv1.[12][13][14][15][16]
Materials:
-
LNCaP and 22Rv1 cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).
Quantitative Real-Time PCR (qRT-PCR) for AR and PSA Gene Expression
This protocol is for measuring the mRNA levels of the androgen receptor (AR) and prostate-specific antigen (PSA) in LNCaP cells following treatment with the inhibitors.[7][17][18][19][20]
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for AR, PSA, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for AR, PSA, and the housekeeping gene.
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective CBP/EP300 bromodomain inhibitors. The protocols provided in this document offer a comprehensive framework for the synthesis and preclinical evaluation of these compounds as potential therapeutics for castration-resistant prostate cancer. The detailed methodologies for target engagement, cellular activity, and target gene modulation will enable researchers to effectively advance their drug discovery programs in this critical area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westbioscience.com [westbioscience.com]
- 7. Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
Preparation of 1-(1H-indol-5-yl)ethanone Derivatives as Potent Tubulin Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of 1-(1H-indol-5-yl)ethanone derivatives as tubulin polymerization inhibitors. These compounds represent a promising class of anticancer agents that target microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound derivatives have emerged as a promising scaffold for the development of novel tubulin inhibitors. These compounds have been shown to bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis. This document outlines the synthetic methodologies, in vitro assays for evaluating their biological activity, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and other indole-based tubulin inhibitors, highlighting their potency in inhibiting tubulin polymerization and their cytotoxic effects against various cancer cell lines.
Table 1: Tubulin Polymerization Inhibitory Activity of Indole Derivatives
| Compound ID | Modification on Indole Core | IC50 (µM) for Tubulin Polymerization | Reference |
| 6q | 1-methylindol with 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone | 1.98 | [1] |
| 5m | 6-methoxy indole derivative | 0.37 ± 0.07 | [2] |
| 21 | Fused indole derivative | 0.15 ± 0.07 | [2] |
| 1k | 6-heterocyclyl-1H-indole | 0.58 ± 0.06 | [2] |
| 9 | Indole with benzimidazole spacer | 1.5 ± 0.56 | [2] |
| 10k | Indole with Michael acceptor spacer | 2.68 ± 0.15 | [2] |
| 7i | Indole/1,2,4-triazole hybrid with oxime | 3.03 ± 0.11 | [3] |
| 4b | 3-benzylidenindolin-2-one derivative | 1.66 ± 0.08 | [4] |
Table 2: In Vitro Cytotoxicity of Indole-Based Tubulin Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6q | A549 (Lung) | 0.15 | [1] |
| MCF-7 (Breast) | 0.17 | [1] | |
| HepG2 (Liver) | 0.25 | [1] | |
| 15k | Various human cancer cells | 0.02 - 1.22 | [2] |
| 3a | SGC7901 (Gastric) | 0.0123 ± 0.0016 | [2] |
| KB (Oral) | 0.0135 ± 0.0015 | [2] | |
| HT1080 (Fibrosarcoma) | 0.0251 ± 0.0020 | [2] | |
| 21 | Various human cancer cells | 0.022 - 0.056 | [2] |
| 6v | T47D (Breast) | 0.04 ± 0.06 | [2] |
| 7h | NCI-60 panel | 1.85 - 5.76 | [3] |
| 7j | NCI-60 panel | 2.45 - 5.23 | [3] |
| 4b | COLO-205 (Colon) | 0.2 | [4] |
| 4e | COLO-205 (Colon) | 0.3 | [4] |
Experimental Protocols
A. Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives is presented below. The core intermediate, this compound, can be synthesized from indole-5-carboxylic acid.
Protocol 1: Synthesis of this compound
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole-5-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium or methylmagnesium bromide (2.5-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Add 1N HCl to neutralize the reaction mixture.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane to afford this compound.[5]
Protocol 2: General Procedure for Derivatization (Example: Chalcone Synthesis)
Further derivatization can be achieved through various reactions. For instance, Claisen-Schmidt condensation of this compound with various aromatic aldehydes can yield indole-based chalcones, which are known tubulin inhibitors.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of NaOH or KOH (2-3 equivalents) in water dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
B. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of the synthesized compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%, e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP) stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole or Colchicine for inhibition)
-
96-well, black, clear-bottom microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.
-
Prepare the reaction mixture on ice by combining the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).
-
Add the fluorescent reporter (e.g., DAPI to 6.3 µM) to the reaction mixture.[6][7]
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate, add the diluted compounds.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time. The inhibitory effect of the compounds can be determined by the reduction in the rate and extent of polymerization compared to the DMSO control. Calculate the IC50 value for each compound.[6][8]
C. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[2][3]
D. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Mandatory Visualization
Caption: Signaling pathway of G2/M arrest induced by tubulin inhibitors.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. echemi.com [echemi.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(1H-indol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this compound is essential for process monitoring, quality control of starting materials, and pharmacokinetic studies. The following protocols offer robust and reliable methods to achieve this.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Melting Point | 94-95 °C |
| [M+H]⁺ (for MS) | 160.07 m/z |
Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples where high sensitivity is not paramount.
Principle
The method utilizes a reverse-phase C18 column to separate this compound from potential impurities. The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. A UV detector is used for quantification, leveraging the chromophoric nature of the indole ring and the acetyl group. Based on the UV spectrum of the structurally similar 3-acetylindole, a detection wavelength in the range of 245-300 nm is expected to be optimal.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: LC-MS grade
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (60:40, v/v)
3. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
4. Preparation of Calibration Standards and Quality Control Samples
-
Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate stock solution.
5. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
| Parameter | Expected Value |
| Retention Time | ~ 4-6 minutes (To be confirmed experimentally) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS
This method is designed for the highly sensitive and selective quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates, making it ideal for pharmacokinetic and metabolic studies.
Principle
This method employs reverse-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for detection. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. For this compound, the protonated molecule ([M+H]⁺) at m/z 160.07 will be used as the precursor ion. A primary fragmentation pathway is the neutral loss of the acetyl group (CH₂=C=O), resulting in a major product ion. A deuterated analog of the analyte is recommended as an internal standard to correct for matrix effects and variations in sample processing and instrument response.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| LC-MS/MS System | A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | To be optimized for the specific instrument |
| MRM Transitions | See table below |
3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 160.1 | 118.1 (Predicted) | To be optimized |
| Internal Standard (e.g., this compound-d3) | 163.1 | 121.1 (Predicted) | To be optimized |
4. Reagent and Standard Preparation
-
Acetonitrile, Water, Formic Acid: LC-MS grade
-
This compound Reference Standard: Purity >98%
-
Internal Standard (IS): Deuterated this compound (e.g., -d3)
-
Diluent: 50:50 Acetonitrile:Water
5. Preparation of Standard Stock Solutions
-
Prepare separate stock solutions of the analyte and internal standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of 100 ng/mL in the diluent.
6. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the blank matrix (e.g., plasma) to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
7. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample, standard, or QC, add 20 µL of the working internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (5% B).
-
Transfer to an autosampler vial for analysis.
Data Presentation
| Parameter | Expected Value |
| Retention Time | ~ 2-4 minutes (To be confirmed experimentally) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | To be determined experimentally (expected in the low ng/mL to pg/mL range) |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or other relevant regulatory standards.[2][3][4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide comprehensive solutions for the quantification of this compound for a range of applications in the pharmaceutical industry. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is crucial to ensure the generation of reliable and accurate data.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. wjarr.com [wjarr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. jespublication.com [jespublication.com]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Analysis of 1-(1H-indol-5-yl)ethanone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable methods for purity assessment, impurity profiling, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The method described below utilizes a C18 stationary phase and a gradient elution of acetonitrile and water to achieve optimal separation.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for efficient separation.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (0.1%, optional, to improve peak shape)
-
This compound reference standard (purity >98%)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on the typical absorbance of indole compounds; optimization is recommended).[1][2][3]
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | ~ 12.5 min |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for the identification and quantification of volatile and semi-volatile compounds. For this compound, which has a boiling point of approximately 334 °C, GC-MS offers excellent separation and structural elucidation capabilities.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard (purity >98%)
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40 - 400
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range.
Quantitative Data Summary: GC-MS
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | ~ 15.2 min |
| Characteristic Ions (m/z) | 159 (M+), 144, 116, 89 |
| Limit of Detection (LOD) | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL |
| Linearity Range | 0.1 - 25 µg/mL (r² > 0.998) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflows
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationships
Caption: Comparison of HPLC and GC-MS for this compound analysis.
References
Troubleshooting & Optimization
optimizing reaction conditions for 1-(1H-indol-5-yl)ethanone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(1H-indol-5-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Organometallic Addition to Indole-5-carboxylic Acid: This is a common and relatively straightforward method that involves the reaction of indole-5-carboxylic acid with an organometallic reagent like methyl lithium or a Grignard reagent (e.g., methylmagnesium bromide).[1][2]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution can be employed, but direct acylation of indole is often not regioselective for the C5 position. Typically, the more nucleophilic C3 position is acylated. To achieve C5 selectivity, a blocking group at the C3 position is often necessary.[1]
Q2: My yield is low when using the organometallic route with indole-5-carboxylic acid. What are the potential causes and solutions?
A2: Low yields in the organometallic synthesis of this compound can arise from several factors. Below is a troubleshooting guide:
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation | The acidic N-H proton of the indole and the carboxylic acid proton must be deprotonated before the addition of the organometallic reagent to the carboxylate. Ensure at least two equivalents of a strong base (like the organometallic reagent itself) are used. |
| Moisture in Reaction | Organometallic reagents are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Any trace of water will quench the reagent and reduce the yield. |
| Degradation of Organometallic Reagent | Use freshly titrated or newly purchased organometallic reagents. Their concentration can decrease over time with improper storage. |
| Side Reactions | Over-addition of the organometallic reagent can lead to the formation of a tertiary alcohol by reacting with the newly formed ketone.[3][4] Careful control of stoichiometry is crucial. Adding the organometallic reagent at a low temperature can help minimize this. |
| Inefficient Quenching | Quenching the reaction at a low temperature with a saturated aqueous solution of ammonium chloride is recommended to protonate the intermediate alkoxide without causing significant side reactions.[2] |
Q3: I am attempting a direct Friedel-Crafts acylation of indole and getting a mixture of products. How can I improve C5 selectivity?
A3: Direct Friedel-Crafts acylation of indole with reagents like acetyl chloride and a Lewis acid (e.g., AlCl₃) typically results in acylation at the C3 position, and sometimes at the nitrogen (N-acylation). To achieve selective acylation at the C5 position, a two-step approach is generally more effective:
-
Protection of the C3 Position: The C3 position can be blocked with a removable protecting group. For instance, trifluoroacetylation at C3 can direct subsequent acylation to the C5 position.[1]
-
Acylation at C5: With the C3 position blocked, Friedel-Crafts acylation will proceed at the C5 position.
-
Deprotection: The protecting group at C3 is then removed to yield the desired this compound.
Q4: I am having trouble with the purification of this compound. What are the recommended procedures?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or heptane.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Protocol 1: Synthesis via Organometallic Addition to Indole-5-carboxylic Acid
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Indole-5-carboxylic acid
-
Methyl lithium (solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve indole-5-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyl lithium (at least 2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with 1N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in heptane) to afford this compound.[1]
Protocol 2: Synthesis via Friedel-Crafts Acylation (with C3-Protection)
This is a general conceptual protocol. Specific conditions may need optimization.
Step A: Protection of the C3 Position (e.g., Trifluoroacetylation)
-
Dissolve indole in a suitable solvent (e.g., dichloromethane).
-
Add a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and a suitable base.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the 3-trifluoroacetylindole.
Step B: Friedel-Crafts Acylation at C5
-
Dissolve the 3-trifluoroacetylindole in a suitable solvent (e.g., nitrobenzene or dichloromethane).[1]
-
Add a Lewis acid (e.g., aluminum chloride) followed by the acetylating agent (e.g., acetyl chloride).
-
Heat the reaction mixture as required and monitor for the formation of the 5-acetyl-3-trifluoroacetylindole.
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.
Step C: Deprotection of the C3 Position
-
Dissolve the 5-acetyl-3-trifluoroacetylindole in a suitable solvent.
-
Treat with a base (e.g., sodium hydroxide) to hydrolyze the trifluoroacetyl group.
-
Acidify and extract the product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Organometallic Addition | Friedel-Crafts Acylation (with C3-Protection) |
| Starting Material | Indole-5-carboxylic acid | Indole |
| Key Reagents | Methyl lithium or Grignard reagent | Acetyl chloride, Lewis acid, Protecting group |
| Number of Steps | 1 | 3 |
| Typical Yield | 30-50%[1] | Variable, can be moderate to good over 3 steps |
| Key Challenges | Handling of air/moisture-sensitive reagents, over-addition leading to side products. | Regioselectivity, protection/deprotection steps add complexity. |
Table 2: 1H NMR Data for this compound
As reported in the literature.[1]
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 8.85 | br s | 1H | N-H |
| 8.36 | s | 1H | Ar-H |
| 7.92 | d | 1H | Ar-H |
| 7.45 - 7.30 | m | 2H | Ar-H |
| 6.69 | m | 1H | Ar-H |
| 2.71 | s | 3H | -COCH₃ |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the organometallic route.
Caption: Troubleshooting logic for low yield in the organometallic synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Yield in 1-(1H-indol-5-yl)ethanone Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides solutions to common problems encountered during the synthesis of 1-(1H-indol-5-yl)ethanone, a process typically achieved through Friedel-Crafts acylation. The primary challenge in this synthesis is controlling the regioselectivity, as indole has multiple reactive sites.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
A: Low yields are typically due to one or more of the following factors:
-
Poor Regioselectivity: The indole ring has a high electron density, particularly at the C3 position of the pyrrole ring, making it the most common site for electrophilic substitution. Acylation at C3 and the indole nitrogen (N1) are common side reactions that compete with the desired C5 acylation.[1]
-
Decomposition: Indoles are sensitive to strong acids and high temperatures. Harsh Friedel-Crafts conditions, especially with powerful Lewis acids like AlCl₃, can lead to the formation of dark, insoluble tars and polymers.[2][3]
-
Incomplete Reaction: This can result from an inactive or insufficient amount of catalyst, low reaction temperature, or impure starting materials.[4]
-
Product Complexation: The ketone product can form a stable complex with the Lewis acid catalyst, which may require more than a stoichiometric amount of the catalyst for the reaction to proceed to completion.[4][5]
Q2: How can I improve the regioselectivity to favor C5 acylation over C3?
A: Directing the acylation to the C5 position requires overcoming the intrinsic reactivity of the C3 position. Key strategies include:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl (Ts), nosyl (Ns)) or a bulky group can decrease the nucleophilicity of the pyrrole ring, thereby allowing the Friedel-Crafts reaction to occur on the benzene ring.[6][7] This is the most critical step for improving C5 selectivity.
-
Choice of Lewis Acid: Milder Lewis acids (e.g., Zn(OTf)₂, Yb(OTf)₃) may offer better selectivity compared to highly reactive ones like AlCl₃.[6][8] The choice of catalyst can significantly influence whether the reaction favors the kinetic (often C3) or thermodynamic product.
-
Solvent and Temperature Control: The reaction solvent and temperature can influence selectivity. Non-polar solvents are common, and running the reaction at lower temperatures can sometimes improve selectivity by minimizing side reactions.
Q3: What are the most common side products, and how can I minimize them?
A: The primary side products are isomers of the desired compound:
-
1-(1H-indol-3-yl)ethanone: This is often the major byproduct due to the high nucleophilicity of the C3 position.[3]
-
Minimization: N-protection is the most effective method. Alternatively, blocking the C3 position with a removable group can be explored.[9]
-
-
1-(1H-indol-1-yl)ethanone (N-acylated indole): This forms when the indole nitrogen acts as the nucleophile.[1][10]
-
Minimization: Using a Lewis acid that coordinates with the indole nitrogen can reduce its nucleophilicity. Running the reaction at lower temperatures may also disfavor N-acylation.
-
-
Di-acylated Products: In some cases, a second acylation can occur if the mono-acylated product is still sufficiently reactive.
-
Minimization: Use a controlled stoichiometry, typically with a slight excess of the indole relative to the acylating agent. The acyl group is deactivating, which naturally helps prevent further reactions.[11]
-
Q4: My reaction mixture turns dark and forms a tar-like substance. What is happening?
A: Tar formation is a sign of polymerization or decomposition of the indole starting material or product.[2]
-
Cause: This is often caused by excessively harsh reaction conditions. Strong Lewis acids (e.g., AlCl₃) can induce polymerization. High reaction temperatures accelerate these decomposition pathways. The presence of oxygen or moisture can also contribute.
-
Solution:
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive Catalyst: Lewis acid has been deactivated by moisture.[4] 2. Insufficient Catalyst: Stoichiometric amounts are often needed as the product complexes with the catalyst.[4][5] 3. Low Temperature: Reaction may have a high activation energy. | 1. Use fresh, anhydrous Lewis acid and perform the reaction under an inert atmosphere. 2. Increase the molar equivalents of the Lewis acid to be stoichiometric or in slight excess. 3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Major product is the C3-acylated isomer | 1. High Reactivity of C3: The C3 position is the kinetic site of attack for electrophiles.[3] 2. Unprotected Indole Nitrogen: The free N-H enhances the nucleophilicity of the pyrrole ring. | 1. Protect the indole nitrogen with an electron-withdrawing group (e.g., tosyl) prior to acylation. This deactivates the pyrrole ring and directs acylation to the benzene ring.[6][7] 2. Experiment with different Lewis acids and solvents to find conditions that may favor the thermodynamic C5 product. |
| Significant N-acylation observed | 1. Nucleophilic Nitrogen: The indole nitrogen attacks the acylating agent.[1] 2. Reaction Conditions: Certain base/solvent combinations can promote N-acylation. | 1. Use a Lewis acid that complexes with the indole nitrogen. 2. Lower the reaction temperature. 3. Protect the nitrogen as the primary strategy to prevent both N- and C3-acylation. |
| Formation of dark, tarry substances | 1. Decomposition/Polymerization: Indole is unstable in strong acid.[2] 2. Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can cause charring.[3] 3. High Temperature: Excessive heat accelerates decomposition. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂, ZnO, Yb(OTf)₃). 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Difficult product isolation/purification | 1. Complex Product Mixture: Presence of multiple isomers and byproducts. 2. Emulsion during Workup: Formation of stable emulsions during aqueous extraction. | 1. Optimize the reaction for higher selectivity before scaling up. 2. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate isomers. 3. During workup, add brine (saturated NaCl solution) to help break emulsions. |
Data Presentation: Illustrative Reaction Conditions
The following table provides an illustrative summary of how reaction parameters can influence the outcome of indole acylation, based on principles from literature. Actual results will vary.
| Entry | N-Protecting Group | Lewis Acid | Solvent | Temp. (°C) | C5-Yield (%) | C3/N-Yield (%) | Notes |
| 1 | None | AlCl₃ | CS₂ | 25 | Low (<5%) | High | High decomposition and poor regioselectivity are common.[2] |
| 2 | None | Et₂AlCl | CH₂Cl₂ | 0 | Low | Moderate | Milder conditions may reduce tarring but C3 remains the major product.[3] |
| 3 | Tosyl (Ts) | AlCl₃ | CH₂Cl₂ | 0 | Moderate-High | Low | N-protection is key to directing acylation to the benzene ring.[6] |
| 4 | Benzyl (Bn) | DBN (catalytic) | Toluene | 110 | Very Low | Moderate (C3) | N-alkyl groups are activating and strongly favor C3 acylation.[13] |
| 5 | Tosyl (Ts) | Yb(OTf)₃ | 1,2-DCE | 80 | Moderate | Low | Alternative Lewis acids can improve yields and handling.[6] |
Experimental Protocols
Protocol 1: N-Protection of Indole with Tosyl Chloride (N-Tosylation)
This protocol is a prerequisite for achieving selective C5 acylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indole (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.
-
Tosylation: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl, 1.1 eq) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates complete consumption of the starting material).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-tosylindole can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Friedel-Crafts Acylation for C5-Acetylation of N-Tosylindole
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-tosylindole (1.0 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE). Cool the solution to 0 °C.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq) portion-wise, keeping the internal temperature below 5 °C. Stir the resulting suspension for 15-30 minutes at 0 °C.
-
Acylating Agent: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, containing primarily the C5-acylated isomer, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The N-tosyl group can be removed in a subsequent step if the unprotected final product is desired.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway Overview
Caption: Competing reaction pathways in the Friedel-Crafts acylation of indole.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel-Crafts Alkylation Using Aryl-Nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(1H-indol-5-yl)ethanone
Welcome to the technical support center for the purification of 1-(1H-indol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the purification of this compound?
A1: The primary challenges in purifying this compound and related indole derivatives include:
-
Sensitivity to Acid: The indole nucleus can be sensitive to acidic conditions, which may lead to degradation on standard silica gel, as it is inherently acidic.[1] This can result in lower recovery and the formation of purification artifacts.
-
Oxidation: Indole compounds can be susceptible to oxidation, which often manifests as a discoloration (e.g., turning pink or tan) of the purified material upon storage.[1]
-
Co-elution with Impurities: The polarity of this compound can be similar to that of certain impurities, making separation by column chromatography challenging.
-
"Oiling Out" during Recrystallization: The compound may separate from the recrystallization solvent as an oil rather than a crystalline solid, which can trap impurities. This can occur if the cooling process is too rapid or if the solvent is not ideal.
Q2: My purified this compound, which was initially a white powder, has turned a pink/tan color upon storage. What is happening and how can I prevent it?
A2: The discoloration of your compound is likely due to oxidation.[1] To ensure the long-term stability of the purified this compound, it is recommended to store it in a sealed vial under an inert atmosphere, such as nitrogen or argon.[1] Protecting the compound from light by using an amber vial or wrapping the container in aluminum foil is also advisable.[1] Storing the material at reduced temperatures (refrigeration or freezing) can further slow down the degradation process.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. It keeps "oiling out." What should I do?
A3: "Oiling out" is a common issue in recrystallization. Here are several troubleshooting steps you can take:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Adjust the Solvent System: If the compound is too soluble, you can try to carefully evaporate some of the solvent to increase the concentration. Alternatively, you can add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise to the solution until it becomes slightly cloudy, then heat gently to redissolve and cool slowly.
Q4: What are the potential impurities I should be aware of when synthesizing this compound, particularly via a Friedel-Crafts acylation of indole?
A4: While specific impurities for the synthesis of this compound are not extensively documented in the readily available literature, potential impurities from a Friedel-Crafts acylation of indole could include:
-
Unreacted Starting Materials: Residual indole or acylating agent.
-
Diacylated Products: Although Friedel-Crafts acylation typically leads to monoacylated products due to the deactivation of the aromatic ring by the acyl group, the formation of diacylated species is a possibility under certain conditions.[2]
-
Isomeric Products: Depending on the reaction conditions, acylation could potentially occur at other positions on the indole ring, though acylation at the 3-position is also common for indoles.
-
Side-products from the Acylating Agent: For instance, if Meldrum's acid is used as the acylating agent, an alkylidene Meldrum's acid can be a side product.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Product | Compound degradation on acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of a base like triethylamine (0.5-1%).[1]- Consider using neutral or basic alumina as the stationary phase.[1] |
| Compound is irreversibly adsorbed to the stationary phase. | - Use a more polar eluent system to ensure the compound elutes.- If the compound is still retained, consider reverse-phase chromatography. | |
| Poor Separation of Product and Impurities | Inappropriate eluent system. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A gradient of 0% to 50% ethyl acetate in hexanes has been reported to be effective.[2] |
| Streaking of the Compound on TLC and Column | The compound is interacting too strongly with the stationary phase or is acidic/basic. | - Add a small amount of a modifier to the eluent. For basic compounds like some indoles, adding 0.5-1% triethylamine can improve the peak shape.[1] For acidic compounds, a small amount of acetic acid might be beneficial. |
| Product Elutes as a Colorless Oil and is Difficult to Detect | The compound is present in dilute fractions. | - Collect smaller fractions and monitor them carefully by TLC. Staining with a specific reagent for indoles, such as Ehrlich's reagent, can be helpful for visualization if the compound is not UV-active.- Concentrate the fractions before analysis. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Does Not Dissolve in the Hot Solvent | The chosen solvent is not suitable (the compound is not soluble enough). | - Try a more polar solvent or a mixture of solvents. For indole derivatives, ethanol or methanol can be good starting points.[3] A mixture of a "good" solvent (like ethyl acetate or acetone) and a "poor" solvent (like hexanes) can also be effective.[4] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | - Slowly evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| Formation of a Fine Powder Instead of Crystals | The solution cooled too quickly. | - Allow the solution to cool to room temperature slowly and undisturbed before placing it in a cold bath. Insulating the flask can help. |
| Low Yield of Recovered Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Preheat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is based on a reported synthesis of this compound.[2]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or heptane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Carefully load the resulting dry powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes or heptane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is to increase the ethyl acetate concentration from 0% to 50%.[2]
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under UV light. The product, this compound, should appear as a single spot.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound, which has been reported as a white powder or a colorless oil that solidifies upon standing.[2]
-
General Recrystallization Protocol for Indole Derivatives
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for indole derivatives can include ethanol or methanol.[3] Mixed solvent systems like ethyl acetate/hexanes or acetone/hexanes are also commonly used.[4] The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for Indole Derivatives (Illustrative)
| Purification Method | Typical Yield | Typical Purity (by HPLC) | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 30-70% | >98% | High resolution for complex mixtures. | Potential for product degradation on acidic silica; can be time-consuming. |
| Recrystallization | 50-80% | >99% (if successful) | Can provide very high purity; relatively simple and scalable. | Finding a suitable solvent can be challenging; risk of "oiling out"; lower recovery if the compound has some solubility in the cold solvent. |
Note: The data in this table is illustrative for indole derivatives in general and may not be representative of the specific purification of this compound. Actual yields and purities will depend on the specific experimental conditions and the nature of the impurities present.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
identification of byproducts in 1-(1H-indol-5-yl)ethanone synthesis
Technical Support Center: Synthesis of 1-(1H-indol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a complex mixture of products instead of the desired this compound. What are the likely byproducts?
A1: The synthesis of this compound, typically via a Friedel-Crafts acylation of indole, is prone to the formation of several isomeric and polymeric byproducts due to the high reactivity of the indole nucleus. The most common byproducts include:
-
1-(1H-indol-3-yl)ethanone (3-acetylindole): The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic substitution.[1][2][3][4][5] This is often the major byproduct.
-
1-(1H-indol-1-yl)ethanone (N-acetylindole): The nitrogen atom of the indole ring can also be acylated, especially under certain reaction conditions.[2][6][7][8][9]
-
Di-acylated indoles: Products such as 1,3-diacetylindole can form if reaction conditions are not carefully controlled.[2]
-
Other C-acylated isomers: Acylation can also occur at other positions on the benzene ring portion of the indole, leading to a mixture of isomers.
-
Polymeric materials: Indole is sensitive to strong acidic conditions and can polymerize, resulting in tar-like substances.[1][2]
Q2: How can I improve the regioselectivity of the acylation to favor the C5 position?
A2: Achieving high regioselectivity for the C5 position is a significant challenge. Here are some strategies to consider:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst are critical. Milder Lewis acids may favor C3 acylation, while stronger ones under specific conditions might be required for C5 acylation. However, stronger acids also increase the risk of polymerization.
-
Solvent Effects: The solvent can influence the reactivity and selectivity. Less polar solvents are often used in Friedel-Crafts reactions.
-
Temperature Control: Running the reaction at a specific, controlled temperature is crucial. Low temperatures may not provide enough energy for the acylation at the less reactive C5 position, while high temperatures can lead to a multitude of side products and polymerization.
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group (e.g., tosyl, benzenesulfonyl) can prevent N-acylation and may alter the electronic properties of the ring, potentially influencing the regioselectivity of C-acylation.[1][2] However, this adds extra steps for protection and deprotection.
Q3: I am observing a significant amount of N-acetylindole in my product mixture. How can I minimize its formation?
A3: The formation of N-acetylindole is a common issue. To minimize it:
-
Use of Indole Salts: Acylation of indole salts (e.g., indolylmagnesium halides) can direct the acylation to the C3 position, but under certain conditions, it might also influence the N- versus C-acylation ratio.
-
Reaction Conditions: The choice of base, if any, and the order of addition of reagents can affect the outcome.
-
N-Protection: As mentioned, protecting the indole nitrogen is the most direct way to prevent N-acylation.[1][2]
Q4: My reaction mixture has turned into a dark, tar-like substance. What happened and can it be salvaged?
A4: The formation of a dark, polymeric tar is a strong indication of indole polymerization under the acidic conditions of the Friedel-Crafts reaction.[1][2] This is more likely to occur with strong Lewis acids, high temperatures, or prolonged reaction times.
-
Prevention: To prevent this, consider using a milder Lewis acid, maintaining a low reaction temperature, and ensuring a shorter reaction time. Monitoring the reaction closely by TLC is essential.
-
Salvaging: It is very difficult to recover the desired product from the polymeric material. The focus should be on optimizing the reaction conditions to prevent polymerization in subsequent attempts.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Common Analytical Signature (relative to desired product) |
| 1-(1H-indol-3-yl)ethanone | Isomer with different chromatographic retention time and distinct NMR spectrum. | |
| 1-(1H-indol-1-yl)ethanone | Isomer, often more volatile, with a characteristic NMR spectrum showing acylation on the nitrogen. | |
| 1,3-Diacetylindole | Higher molecular weight, less polar on TLC, and a more complex NMR spectrum. | |
| Polymeric Materials | Insoluble, dark-colored solids or tars. |
Experimental Protocols
Protocol 1: General Procedure for Identification of Byproducts by HPLC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Analysis: Compare the retention times and mass-to-charge ratios of the peaks in the chromatogram with the expected mass of the desired product (C10H9NO, MW: 159.19) and potential byproducts. Isomers will have the same mass but different retention times. Di-acylated products will have a higher mass.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure desired product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major byproduct routes.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
improving the stability of 1-(1H-indol-5-yl)ethanone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 1-(1H-indol-5-yl)ethanone in solution. The guidance provided is based on the general chemical properties of indole-containing compounds, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the general chemistry of indole derivatives, the primary factors affecting stability are likely to be:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), transition metal ions, and oxidizing agents.
-
Light Exposure: Many indole-containing compounds are sensitive to light and can undergo photodegradation.
-
pH of the Solution: The stability of the indole ring can be influenced by the pH of the solution. Both strongly acidic and alkaline conditions may promote degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of indole-containing compounds can often be visually observed through:
-
Color Change: A change in the color of the solution, often turning yellow or brown, can indicate the formation of degradation products.
-
Precipitation: The formation of insoluble degradation products may lead to the appearance of a precipitate.
-
Changes in Spectroscopic Properties: A decrease in the absorbance at the characteristic wavelength of this compound or the appearance of new peaks in the UV-Vis or NMR spectrum can signify degradation.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To enhance the stability of your stock solutions, consider the following best practices:
-
Solvent Choice: Use high-purity, degassed solvents. Anhydrous solvents may be preferable for long-term storage.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Low Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
-
pH Control: If applicable to your experimental conditions, buffer the solution to a pH where the compound is most stable, typically near neutral pH.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound concentration in solution. | Oxidation | Degas your solvent prior to use. Prepare and store the solution under an inert atmosphere (e.g., argon or nitrogen). Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your experiment. |
| Photodegradation | Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil. | |
| pH Instability | Measure the pH of your solution. Adjust to a neutral pH using a suitable buffer system if your experimental protocol allows. | |
| Solution turns yellow or brown over time. | Formation of oxidized or polymeric degradation products. | This is a strong indicator of degradation. Follow the recommendations for preventing oxidation and photodegradation. If the color change is rapid, the solution should be discarded and a fresh one prepared under more stringent protective measures. |
| A precipitate forms in the solution. | Formation of insoluble degradation products or low solubility at storage temperature. | First, confirm if the precipitate is due to degradation by analyzing the supernatant for the parent compound. If degradation is confirmed, follow the stabilization procedures outlined above. If it is a solubility issue, you may need to use a different solvent system or store at a slightly higher temperature (e.g., 4°C instead of -20°C), but be aware that this may increase the degradation rate. |
Data Presentation
Table 1: Example Stability Data for this compound in Solution Over 7 Days
| Storage Condition | Day 0 (% Purity) | Day 1 (% Purity) | Day 3 (% Purity) | Day 7 (% Purity) |
| Room Temperature, Exposed to Light | 100 | 85 | 60 | 35 |
| Room Temperature, Protected from Light | 100 | 92 | 80 | 65 |
| 4°C, Protected from Light | 100 | 98 | 95 | 90 |
| -20°C, Protected from Light, Inert Atmosphere | 100 | 99.5 | 99 | 98.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the concentration of this compound over time to assess its stability under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Filter and degas both mobile phases before use.
4. Preparation of Standard and Sample Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Test Samples: Prepare your experimental solutions of this compound under the conditions you wish to test (e.g., different solvents, pH, temperatures, light exposure).
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate the parent compound from potential degradation products. A starting point could be a linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (this should be determined experimentally, but a common wavelength for indoles is around 280 nm).
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject the test samples.
-
Determine the concentration of this compound in your test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Plausible degradation pathways for indole-containing compounds.
preventing degradation of 1-(1H-indol-5-yl)ethanone during storage
Welcome to the Technical Support Center for 1-(1H-indol-5-yl)ethanone. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: Like many indole derivatives, this compound is susceptible to degradation primarily through oxidation. The electron-rich indole ring can react with atmospheric oxygen, a process that can be accelerated by several factors:
-
Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other potential degradation pathways.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative processes.
Q2: I've noticed a color change in my sample of this compound. What does this indicate?
A2: A visual change in color, often to shades of pink, red, or brown, is a common indicator of indole compound degradation.[1] While a minor color change may not significantly affect the bulk purity for some applications, it is a clear sign that oxidation and potential polymerization are occurring. It is strongly recommended to assess the purity of the material before proceeding with sensitive experiments.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below.
Q4: Should I use an antioxidant when storing this compound?
A4: The use of an antioxidant can be beneficial, particularly for long-term storage or when the compound is stored in solution. Antioxidants like Butylated hydroxytoluene (BHT) can help to quench free radicals and inhibit oxidative chain reactions. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Pink/Brown) | Oxidation of the indole ring. | 1. Verify purity using an appropriate analytical method (e.g., HPLC, NMR).2. If purity is compromised, consider purification (e.g., recrystallization, chromatography).3. For future storage, ensure the compound is in a tightly sealed, light-resistant container (amber vial), purged with an inert gas (argon or nitrogen), and stored at the recommended low temperature. |
| Inconsistent Experimental Results | Partial degradation of the compound leading to lower effective concentration and potential interference from degradation products. | 1. Confirm the identity and purity of your starting material.2. Perform a fresh purity analysis of the stored compound.3. If degradation is confirmed, use a fresh, uncompromised batch of the compound for your experiments. |
| Poor Solubility | Formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small sample in your solvent of choice. If insoluble material is present, this indicates significant degradation.2. It is not recommended to use a sample with insoluble particulates. A fresh sample should be procured. |
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C | -20°C or lower | Reduces the rate of chemical degradation.[1] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photodegradation.[1] |
| Atmosphere | Tightly sealed container | Under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen.[1] |
| Container | Well-sealed, appropriate chemical-resistant container | Glass vial with a PTFE-lined cap | Prevents contamination and reaction with container material. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for conducting a stability study to assess the degradation of this compound under various stress conditions.
1. Objective: To determine the stability of this compound under specified storage conditions and to identify the formation of degradation products over time.
2. Materials and Reagents:
-
This compound (high purity reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Stability chambers or ovens set to desired temperature/humidity conditions
3. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the lambda max of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare working solutions at a concentration of approximately 0.1 mg/mL.
5. Stability Study Design:
-
Aliquot the solid compound into several amber glass vials.
-
Expose the vials to different stress conditions:
-
Long-Term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Photostability: In a photostability chamber (ICH Q1B guidelines)
-
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.
-
Prepare a sample for HPLC analysis as described in step 4.
6. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
Visualizations
Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for a typical stability study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting suspected degradation.
References
Technical Support Center: Overcoming Poor Solubility of 1-(1H-indol-5-yl)ethanone in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-(1H-indol-5-yl)ethanone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, also known as 5-acetylindole, is a hydrophobic molecule and is generally poorly soluble in aqueous solutions. Its indole ring and acetyl group contribute to its lipophilic nature. While specific quantitative solubility data in common laboratory solvents is not extensively published, it is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A2: Precipitation, often referred to as "crashing out," is a common issue when a compound dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer. This occurs because the compound's concentration in the final solution exceeds its solubility limit in that aqueous environment. The rapid change in solvent polarity upon dilution reduces the compound's ability to stay in solution.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules.
Q4: How can I improve the solubility of this compound in my aqueous-based assays?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in the final assay buffer can increase solubility. However, the final concentration of the organic solvent should be kept low (typically <1%, and often <0.1%) to avoid off-target effects or cytotoxicity in cell-based assays.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility. The indole nitrogen is weakly acidic, and its protonation state can be influenced by pH.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water.
-
Formulation as a Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Possible Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit.
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Pre-warm the Aqueous Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If your assay permits, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Issue 2: Compound Precipitates Over Time in the Incubator
Possible Cause: The compound is thermodynamically unstable at the final concentration in the assay medium over the incubation period. Changes in temperature or interactions with media components can also contribute.
Solutions:
-
Conduct a Kinetic Solubility Assay: Determine the maximum concentration at which the compound remains in solution over the time course of your experiment under the exact assay conditions (temperature, media composition, etc.).
-
Incorporate Solubilizing Excipients: As mentioned in the FAQs, the addition of surfactants or cyclodextrins to the assay medium can help maintain the compound's solubility over time.
-
Prepare Fresh Solutions: For long-term experiments, consider preparing fresh dilutions of the compound from the stock solution at intermediate time points.
Quantitative Data
Due to the limited availability of published quantitative solubility data for this compound, the following table provides solubility information for a structurally related indole compound, Indole-3-Carbinol, to serve as an illustrative example. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.
Table 1: Illustrative Solubility Data for Indole-3-Carbinol
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ~3 | ~20.4 | [1] |
| Ethanol | ~10 | ~68.0 | [1] |
| Water | ~7 µg/mL | ~0.047 | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 6.79 | [3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, perform a serial dilution of the 100 mM stock solution in DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Dilute into Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Then, using a multichannel pipette, transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate (e.g., 2 µL of DMSO stock into 198 µL of buffer to achieve a 1:100 dilution). This will result in a range of final compound concentrations with a constant final DMSO concentration (1% in this example).
-
Equilibration and Measurement:
-
Mix the plate well and let it equilibrate at the desired temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering indicates the formation of a precipitate.
-
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility limit under these conditions.
Protocol 2: Preparation of a Working Solution using a Co-solvent
This protocol describes the standard method for preparing a working solution of this compound for in vitro assays.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Sterile aqueous assay buffer or cell culture medium.
Procedure:
-
Determine the Final Desired Concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).
-
Calculate the Dilution Factor: Calculate the dilution required from your stock solution. For example, to get a 10 µM final concentration from a 10 mM stock, you will need a 1:1000 dilution.
-
Prepare the Working Solution:
-
Warm the aqueous buffer to the appropriate temperature.
-
Vortex the 10 mM stock solution briefly.
-
Add the required volume of the stock solution to the aqueous buffer (e.g., 1 µL of 10 mM stock into 999 µL of buffer).
-
Immediately vortex the working solution to ensure rapid and complete mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the aqueous buffer (e.g., 1 µL of DMSO into 999 µL of buffer).
Visualizations
Signaling Pathways
Derivatives of 1-(1H-indol-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, and indole compounds, in general, are known to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial in cancer progression.
Experimental Workflow
References
minimizing side reactions in the derivatization of 1-(1H-indol-5-yl)ethanone
Welcome to the technical support center for the derivatization of 1-(1H-indol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound during derivatization?
The primary sites of reactivity on this compound are the N1 position of the indole ring and the C3 position. The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. The N-H proton is acidic and can be removed by a base to form an indolyl anion, which can then undergo N-alkylation or N-acylation. The acetyl group at the C5 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but makes the N-H proton more acidic.
Q2: I am observing a mixture of N1- and C3-alkylation products. How can I control the regioselectivity?
The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and counter-ion.[1]
-
To favor N1-alkylation: Use a strong base in a polar aprotic solvent. For example, using sodium hydride (NaH) in dimethylformamide (DMF) will favor the formation of the N-alkylated product. The use of a potassium salt in tetrahydrofuran (THF) has also been shown to result in exclusive N-alkylation.[1]
-
To favor C3-alkylation: Employing a magnesium salt, such as a Grignard reagent (e.g., indolylmagnesium bromide), in a less polar solvent like ether or THF tends to favor C3-alkylation.[1] The extent of C3-alkylation increases with sodium and lithium salts compared to potassium salts.[1]
Q3: During a Vilsmeier-Haack formylation, I am getting low yields and decomposition of my starting material. What could be the issue?
The Vilsmeier-Haack reaction is generally regioselective for the C3 position of indoles.[2][3] However, the electron-withdrawing acetyl group at C5 deactivates the indole ring, making it less reactive towards the Vilsmeier reagent.[4]
-
Issue: Insufficient reactivity of the substrate.
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time. Careful monitoring is crucial to avoid decomposition.
-
Use a more reactive Vilsmeier reagent. For instance, one prepared from oxalyl chloride and DMF might be more effective than the standard POCl₃/DMF system.
-
Consider N-protection of the indole. An electron-donating protecting group on the nitrogen can increase the electron density of the pyrrole ring, thereby facilitating the electrophilic substitution at C3.
-
Q4: I am attempting a Mannich reaction, but the reaction is sluggish and gives multiple products. How can I optimize this?
The Mannich reaction introduces an aminomethyl group, typically at the C3 position of indoles.[5][6][7] Similar to the Vilsmeier-Haack reaction, the deactivating effect of the C5-acetyl group can be a challenge.
-
Issue: Low reactivity and formation of byproducts.
-
Troubleshooting:
-
pH control: The pH of the reaction medium is critical in Mannich reactions.[7] The reaction requires a delicate balance to ensure the formation of the electrophilic iminium ion without protonating the indole C3 position excessively. Experiment with buffered solutions or the addition of a weak acid or base.
-
Pre-formation of the Eschenmoser's salt: Using a pre-formed dimethylaminomethylium salt (Eschenmoser's salt) can sometimes provide cleaner and more efficient C3-aminomethylation compared to the classical three-component Mannich reaction.
-
N-protection: Protecting the indole nitrogen with a suitable group can prevent potential side reactions at the N1 position and may improve the yield of the C3-substituted product.
-
Troubleshooting Guides
Problem 1: Low Yield and/or Multiple Products in Alkylation Reactions
| Possible Cause | Suggested Solution |
| Competition between N1 and C3 alkylation | To favor N1-alkylation , use a strong base (e.g., NaH, KH) in a polar aprotic solvent (e.g., DMF, DMSO). To favor C3-alkylation , use a magnesium salt (e.g., indolylmagnesium bromide) in a less polar solvent (e.g., THF, ether).[1] |
| Dialkylation | Use of a bulky protecting group on the nitrogen can sterically hinder C2, preventing potential dialkylation at C2 and C3. |
| Decomposition of starting material | Use milder reaction conditions (lower temperature, weaker base if possible). Ensure an inert atmosphere to prevent oxidation. |
| Poor solubility of the indolyl salt | Try different solvents or solvent mixtures to improve solubility. |
Problem 2: Inefficient Electrophilic Substitution at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts Acylation)
| Possible Cause | Suggested Solution |
| Deactivation by the C5-acetyl group | Increase reaction temperature and/or time with careful monitoring. Use a more reactive electrophile or a stronger Lewis acid catalyst for Friedel-Crafts reactions.[8] |
| N-H interference | Protect the indole nitrogen with a suitable protecting group. An electron-donating group can enhance the reactivity of the C3 position. |
| Polymerization | This can occur under strongly acidic conditions. Use milder Lewis acids or perform the reaction at a lower temperature. For some reactions, gradual addition of the electrophile can minimize polymerization. |
| Reaction at the benzene ring | Although less likely due to deactivation by the acetyl group, substitution on the benzene ring is a possibility under harsh conditions. Confirm the structure of the product using spectroscopic methods (NMR, MS). |
Experimental Protocols
Protocol 1: N1-Alkylation of this compound
This protocol is optimized for the selective alkylation at the N1 position.
-
Preparation: To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction (with N-protection)
This protocol involves the protection of the indole nitrogen to enhance the reactivity for C3-formylation.
-
N-Protection:
-
Protect the nitrogen of this compound with a suitable protecting group (e.g., benzenesulfonyl (Bs) or tert-butyloxycarbonyl (Boc)). For example, for N-benzensulfonylation, react the starting material with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent like dichloromethane.
-
Isolate and purify the N-protected intermediate.
-
-
Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous DMF at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Formylation: Add a solution of the N-protected 1-(indol-5-yl)ethanone (1 equivalent) in anhydrous DMF to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the progress by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it into a stirred mixture of ice and aqueous sodium acetate solution to hydrolyze the iminium intermediate.
-
Work-up and Deprotection: Extract the product with an organic solvent. The N-protecting group can be removed under appropriate conditions (e.g., alkaline hydrolysis for the benzenesulfonyl group).
-
Purification: Purify the final product, 1-(3-formyl-1H-indol-5-yl)ethanone, by column chromatography or recrystallization.
Visualizations
References
- 1. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oarjbp.com [oarjbp.com]
- 6. Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 1-(1H-indol-5-yl)ethanone
Welcome to the technical support center for the scale-up synthesis of 1-(1H-indol-5-yl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory to pilot or production scale. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for practical application.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound, also known as 5-acetylindole, typically involve the Friedel-Crafts acylation of indole. This can be achieved using various acetylating agents and Lewis acid catalysts. An alternative approach involves the diacetylation of indole to form 1,3-diacetylindole, followed by selective cleavage of the N-acetyl group.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The acylation reaction is often exothermic. Inadequate heat dissipation in larger reactors can lead to side reactions and the formation of impurities.
-
Reagent Addition Rate: A slow, controlled addition of the acylating agent and catalyst is crucial to maintain temperature and minimize localized high concentrations, which can promote side product formation.
-
Mixing Efficiency: Inefficient mixing can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of byproducts. The use of appropriate overhead mechanical stirrers is recommended for larger volumes.
-
Purity of Starting Materials: The purity of indole, the acetylating agent (e.g., acetic anhydride or acetyl chloride), and the catalyst will directly impact the reaction's success and the purity of the final product.
Q3: What are the likely impurities to be encountered, and how can they be minimized?
A3: Potential impurities include unreacted starting materials, regioisomers (such as 1-acetylindole or 3-acetylindole), and di-acylated products (1,3-diacetylindole). Minimizing these impurities can be achieved through careful control of reaction stoichiometry and temperature. Protecting the indole nitrogen, for example with a tosyl group, can prevent N-acylation and improve regioselectivity towards the C-5 position.
Q4: What are the recommended purification techniques for this compound on a larger scale?
A4: While column chromatography is common at the lab scale, it can be impractical for large quantities. Recommended scale-up purification methods include:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is advised to identify the optimal crystallization conditions.
-
Distillation: If the product is a high-boiling liquid or a solid with a suitable melting point, vacuum distillation can be an effective purification method.
-
Slurry Washes: Washing the crude product with a solvent in which the desired product is sparingly soluble, but impurities are soluble, can significantly improve purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using TLC or HPLC and consider extending the reaction time. - Ensure the reaction temperature is optimal for the chosen catalyst and solvent system. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Consider using a milder Lewis acid catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-selective reaction conditions. | - Optimize the reaction temperature and the choice of Lewis acid catalyst. - A slower, controlled addition of the catalyst or acetylating agent may improve selectivity. - Consider protecting the indole nitrogen prior to acylation to prevent N-acylation. |
| Presence of impurities in starting materials. | - Ensure the purity of all starting materials and reagents before use via analytical techniques like NMR or GC-MS. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - Attempt to form a crystalline salt of the product if applicable. - If crystallization fails, consider purification by vacuum distillation or large-scale column chromatography. |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Consider a filter aid for filtration if solids are present. | |
| Reaction Does Not Proceed to Completion | Insufficient catalyst activity. | - Increase the catalyst loading or consider a more potent Lewis acid. - Ensure the catalyst has not been deactivated by moisture or impurities in the starting materials or solvent. |
| Reversible reaction equilibrium. | - Consider removing a byproduct as it is formed to drive the reaction to completion, if applicable to the specific reaction mechanism. | |
| Dark, Viscous, or Polymeric Byproduct Formation | Polymerization of indole under acidic conditions. | - Maintain optimal reaction temperature; avoid localized high concentrations of reactants by ensuring efficient stirring and slow addition of reagents. - Use the minimum effective amount of Lewis acid. |
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Indole for Scale-Up Synthesis of this compound
Disclaimer: This is a general guideline and may require optimization based on specific laboratory and reactor conditions.
Materials:
-
Indole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with an overhead mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, charge the reactor with indole and anhydrous dichloromethane.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Addition: Add acetic anhydride dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of a cold, dilute aqueous HCl solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) |
| Indole | 10 g | 1 kg |
| Acetic Anhydride | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Aluminum Chloride | 2.0 - 3.0 equivalents | 2.0 - 3.0 equivalents |
| Dichloromethane | 100 - 200 mL | 10 - 20 L |
| Reaction Temperature | 0 - 25 °C | 0 - 25 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 60 - 75% | 55 - 70% |
| Purity (Post-Recrystallization) | >98% | >98% |
Visualizations
Technical Support Center: Efficient Synthesis of 1-(1H-indol-5-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-(1H-indol-5-yl)ethanone. This guide focuses on catalyst selection and reaction optimization to achieve high regioselectivity at the C5 position of the indole ring.
Catalyst Selection and Experimental Protocols
The synthesis of this compound, also known as 5-acetylindole, primarily involves the Friedel-Crafts acylation of indole. The main challenge lies in controlling the regioselectivity of the acylation, as indole is susceptible to electrophilic attack at multiple positions, most notably the highly nucleophilic C3 position. Directing group strategies are often employed to achieve selective C5-acylation.
Below is a summary of promising catalytic systems and their reported performance for C5-functionalization, which can be adapted for C5-acetylation.
Data Presentation: Comparison of Catalytic Systems for C5-Functionalization of Indole
| Catalyst System | Directing Group | Acylating/Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Cu(OAc)₂·H₂O / AgSbF₆ | C3-Carbonyl | α-Diazomalonates | Dichloromethane | 40 | 24 | up to 91%[1][2] | [1][2] |
| Pd(OAc)₂ / Ligand | C3-Pivaloyl | Aryl Iodides | HFIP/TFA | N/A | N/A | up to 82% | [3] |
| CuTC / dtpby | C3-Pivaloyl | Aryl Iodides | Dichloromethane | 40 | 12 | 33-68% | [3] |
| Zn(OTf)₂ | N-Benzyl (on indoline) | Nitroolefins | Dichloromethane | RT | 2-12 | up to 99% | [4] |
| AlCl₃ | N-Phenylsulfonyl | Acetic Anhydride | Dichloromethane | RT | N/A | N/A | [5] |
Note: While some of these examples describe C5-alkylation or arylation, the principles of using directing groups to achieve C5 selectivity are transferable to C5-acetylation.
Experimental Protocols
Protocol 1: Copper-Catalyzed C5-Alkylation of Indole with a C3-Directing Group (Adaptable for Acylation)
This protocol is based on the work by Li et al. for C5-alkylation and can be adapted for acylation by using an appropriate acetylating agent precursor.[1][2]
Materials:
-
3-Carbonyl substituted indole (e.g., 3-pivaloylindole)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Acetylating agent precursor (e.g., a diazo compound suitable for generating an acetyl cation equivalent)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 3-carbonyl substituted indole (1.0 equiv), Cu(OAc)₂·H₂O (10 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous DCM via syringe.
-
To this mixture, add the acetylating agent precursor (1.5 - 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 40 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3-pivaloyl-1H-indol-5-yl)ethanone.
-
The pivaloyl directing group can be subsequently removed under appropriate conditions to yield this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Poor Regioselectivity (Acylation at C3 or other positions)
-
Question: My reaction yields a mixture of isomers, with the major product being the C3-acylated indole. How can I improve C5 selectivity?
-
Answer: The C3 position of indole is electronically favored for electrophilic substitution.[6] To achieve C5-acylation, consider the following strategies:
-
Employ a Directing Group: The most effective method is to install a directing group at the C3 or N1 position. A bulky group at C3, such as a pivaloyl group, can sterically hinder attack at C2 and electronically direct acylation to the C4 and C5 positions of the benzene ring.[3] An N-protecting group like phenylsulfonyl can also influence regioselectivity.[5]
-
Catalyst Choice: The choice of Lewis acid and its coordination with the directing group is crucial. For directing group strategies, transition metal catalysts like copper and palladium have shown efficacy in directing functionalization to the benzene ring.[1][3]
-
Reaction Conditions: Lowering the reaction temperature may favor the thermodynamically more stable C5-acylated product over the kinetically favored C3 product in some cases.
-
Issue 2: Low or No Product Yield
-
Question: The reaction is not proceeding, or the yield of the desired 5-acetylindole is very low. What are the possible causes?
-
Answer: Low yields can stem from several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Catalyst: In classical Friedel-Crafts acylation, the ketone product can complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst may be necessary.[7]
-
Deactivated Indole Ring: If the indole substrate has strongly electron-withdrawing groups, it may be too deactivated for Friedel-Crafts acylation to occur.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane is a common choice for Friedel-Crafts reactions.
-
Issue 3: Formation of Polyacylated Byproducts
-
Question: I am observing the formation of di-acylated indole products. How can I prevent this?
-
Answer: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is deactivating. However, with highly activated indole substrates, it can occur. To mitigate this:
-
Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents).
-
Slow Addition: Add the acylating agent slowly and at a low temperature to control the reaction rate.
-
Deactivating Directing Group: The use of an electron-withdrawing directing group can help to deactivate the indole ring sufficiently to prevent a second acylation.
-
Frequently Asked Questions (FAQs)
-
Q1: Is it possible to achieve C5-acetylation without a directing group?
-
A1: Direct C5-acylation of unprotected indole is very challenging due to the high reactivity of the C3 position. While some methods for direct C-H functionalization of the benzene ring of indole are emerging, they often require specific and complex catalytic systems. For reliable and high-yielding C5-acetylation, a directing group strategy is currently the most robust approach.
-
-
Q2: What are the most common side reactions in the Friedel-Crafts acylation of indoles?
-
A2: The most common side reaction is acylation at the undesired positions, primarily C3, but also C2 and N1. Polyacylation can also occur with highly reactive substrates. In some cases, especially with certain acyl chlorides and strong Lewis acids, decomposition of the starting material or product may be observed.
-
-
Q3: How do I remove the directing group after C5-acetylation?
-
A3: The removal of the directing group depends on its nature. For example, a pivaloyl group can often be removed under basic or acidic conditions. An N-phenylsulfonyl group can typically be cleaved using reducing agents or under basic hydrolysis. It is important to choose a directing group that can be removed under conditions that do not affect the acetyl group at the C5 position.
-
-
Q4: Can I use acetic anhydride instead of acetyl chloride for the acylation?
-
A4: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions, often in the presence of a Lewis acid like AlCl₃ or with an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[5][8] The reactivity may differ from acetyl chloride, and reaction conditions may need to be adjusted accordingly.
-
Visualizations
Caption: Workflow for catalyst selection in this compound synthesis.
Caption: Regioselectivity of electrophilic attack on the indole nucleus.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimized Work-up for 1-(1H-indol-5-yl)ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and optimized protocols for the work-up procedure following the synthesis of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical research. The following information is designed to address common challenges encountered during product isolation and purification, ensuring higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the work-up of this compound synthesis via Friedel-Crafts acylation?
A1: The most frequently reported issues during the work-up of the Friedel-Crafts acylation of indole are:
-
Emulsion formation: This is a persistent problem when quenching the reaction mixture, making phase separation difficult and leading to product loss. Emulsions are often stabilized by fine particulates of aluminum salts formed during the quench.
-
Low Yield: This can result from incomplete reaction, product loss during extraction due to emulsion formation, or the formation of side products.
-
Side Product Formation: The acetylation of indole can lead to multiple products, primarily the desired C5-acylated product, but also N-acylated and di-acylated (1,3-diacetylindole) species. The N-acetylindole is often a dead-end product under certain conditions, while di-acetylated products require an additional hydrolysis step for conversion to the desired mono-acylated product.
Q2: How can I prevent or break an emulsion during the extractive work-up?
A2: Emulsion formation is a common challenge in Friedel-Crafts work-up. Here are several effective strategies:
-
Modified Quenching: Instead of quenching the reaction mixture directly with water or ice, slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.
-
Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can physically remove the particulate matter that stabilizes the emulsion, allowing for clear phase separation.
Q3: I suspect the formation of diacetylated indole byproducts. How can I isolate the desired 5-acetylindole?
A3: If 1,5-diacetylindole has formed, the N-acetyl group can be selectively removed by hydrolysis under basic conditions. After the initial extraction, the crude product can be treated with a solution of sodium hydroxide in aqueous alcohol. This procedure typically cleaves the N-acetyl group while leaving the C5-acetyl group intact. Subsequent re-extraction and purification will then yield the desired this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion | - Fine aluminum salt precipitates- Vigorous shaking- High concentration of polar aprotic solvents (e.g., DMF, DMSO) | - Add saturated NaCl (brine) solution.- Filter the entire mixture through a pad of Celite®.- Use gentle inversions instead of vigorous shaking during extraction.- If using polar aprotic solvents, ensure sufficient dilution with water before extraction. |
| Low Product Yield | - Product loss in the aqueous layer due to emulsion.- Incomplete reaction.- Formation of multiple byproducts. | - Employ emulsion-breaking techniques (see above).- Ensure anhydrous conditions and active catalyst for the reaction.- Optimize reaction time and temperature to favor C5-acylation.- Consider a basic hydrolysis step to convert any diacetylated byproduct to the desired product. |
| Product Contamination | - Presence of N-acetyl or 1,5-diacetylindole.- Residual starting materials or reagents. | - Perform a selective basic hydrolysis of the crude product to remove the N-acetyl group.- Purify the final product by recrystallization or column chromatography. |
| Oiling Out During Recrystallization | - Solvent is too nonpolar for the product.- Solution is cooled too rapidly. | - Use a more polar solvent or a mixed solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Optimized Extractive Work-up
This protocol is designed to minimize emulsion formation and maximize the recovery of this compound.
-
Quenching: Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 100 g of ice and 20 mL of conc. HCl). While stirring vigorously, slowly pour the cooled reaction mixture into the beaker.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release CO₂ gas.
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to aid in drying and break any minor emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical for obtaining high purity and yield.
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or ethyl acetate and hexanes is recommended. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate). b. If necessary, perform a hot filtration to remove any insoluble impurities. c. To the hot solution, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. d. Add a few drops of the "good" solvent back until the solution becomes clear again. e. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility at 25 °C | Solubility at Boiling Point |
| Dichloromethane | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexanes | Insoluble | Sparingly Soluble |
| Water | Insoluble | Insoluble |
Note: This data is compiled from general knowledge of similar indole derivatives and may require experimental verification for precise quantitative values.
Table 2: Comparison of Work-up Procedures (Hypothetical Data)
| Work-up Parameter | Method A: Standard Quench (Water/Ice) | Method B: Acidic Quench (HCl/Ice) | Method C: Acidic Quench + Brine Wash |
| Emulsion Formation | Severe | Moderate | Minimal |
| Phase Separation Time | > 30 min | ~10-15 min | < 5 min |
| Isolated Yield (Crude) | 65% | 78% | 85% |
| Purity after Extraction (by HPLC) | 85% | 90% | 92% |
| Final Yield after Recrystallization | 55% | 70% | 78% |
Note: This table presents hypothetical data to illustrate the expected improvements with optimized work-up procedures. Actual results may vary.
Visualizations
Figure 1. Optimized workflow for the work-up and purification of this compound.
Figure 2. Troubleshooting decision tree for the work-up of this compound.
Technical Support Center: Chromatographic Purification of 1-(1H-indol-5-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic purification of 1-(1H-indol-5-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound by column chromatography?
A1: The primary challenges in the purification of this compound and related indole derivatives often stem from their chemical properties. These can include:
-
Peak Tailing: The basic nitrogen in the indole ring can interact with acidic silanol groups on the surface of silica gel, leading to asymmetrical peak shapes.
-
Co-elution with Impurities: Structurally similar impurities can be difficult to separate from the target compound.
-
On-column Degradation: Some indole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation of the product during purification.
-
Poor Solubility: The compound may have limited solubility in non-polar solvents, which can make sample loading challenging.
Q2: What is the recommended stationary phase for the purification of this compound?
A2: For most applications, standard silica gel (230-400 mesh) is a suitable stationary phase. However, if you are experiencing significant peak tailing or degradation, you might consider using deactivated silica gel or alumina. For higher resolution and analytical purposes, reversed-phase C18 silica is often employed in HPLC systems.
Q3: How can I minimize peak tailing during the purification of this compound?
A3: To minimize peak tailing, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or pyridine. These additives compete with the indole nitrogen for binding to the active sites on the silica gel, resulting in more symmetrical peaks. Using an end-capped column in HPLC can also significantly reduce peak tailing.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A4: If your compound is highly retained, you will need to increase the polarity of your mobile phase. You can try a solvent system with a stronger polar component, such as dichloromethane/methanol. For instance, a gradient of 1-5% methanol in dichloromethane can be effective for eluting polar compounds.
Q5: How can I visualize this compound on a TLC plate if it is not colored?
A5: this compound is a UV-active compound due to its aromatic indole ring. You can visualize it on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot. Alternatively, you can use a p-anisaldehyde or vanillin stain, which are general stains for many organic compounds, or a specific indole stain like Ehrlich's reagent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic indole nitrogen with acidic silanol groups on silica. - Column overload. | - Add 0.1-1% triethylamine or pyridine to the mobile phase. - Use deactivated silica gel or alumina. - Reduce the amount of sample loaded onto the column. |
| Low Recovery | - Irreversible adsorption of the compound onto the stationary phase. - On-column degradation. - The compound is too polar and has not eluted from the column. | - Use a less acidic stationary phase like deactivated silica or alumina. - Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining compound. - Perform a stability test of your compound on silica gel using a 2D TLC. |
| Co-elution of Impurities | - Insufficient resolution between the target compound and impurities. - Inappropriate mobile phase system. | - Optimize the mobile phase composition. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). - Use a shallower solvent gradient during elution. - Consider using a different stationary phase with alternative selectivity (e.g., alumina, or a different bonded phase in HPLC). |
| Compound Crashing on the Column | - Poor solubility of the compound in the mobile phase at the point of loading. | - Dissolve the sample in a minimal amount of a stronger, more polar solvent before loading. - Use a dry loading technique: pre-adsorb the sample onto a small amount of silica gel before adding it to the column. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Column degradation or contamination. - Fluctuation in temperature or flow rate. | - Ensure the mobile phase is well-mixed and from the same batch. - Use a guard column to protect the analytical column. - Ensure the chromatographic system is properly equilibrated and maintained. |
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can influence the purification of this compound. This data is based on typical results for similar indole derivatives and should be used as a guideline for optimization.
Table 1: Effect of Mobile Phase Composition on Retention Factor (Rf) in TLC (Silica Gel)
| % Ethyl Acetate in Hexane | Retention Factor (Rf) |
| 10% | 0.15 |
| 20% | 0.30 |
| 30% | 0.45 |
| 40% | 0.60 |
Table 2: Comparison of Purification Methods for this compound
| Parameter | Flash Chromatography (Silica Gel) | Preparative HPLC (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (5-10 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient with 0.1% Formic Acid |
| Typical Loading | 100 mg - 5 g | 1 mg - 100 mg |
| Achievable Purity | >95% | >99% |
| Typical Yield | 85-95% | 70-85% |
Experimental Protocols
Protocol for Flash Chromatographic Purification of this compound
This protocol is designed for the purification of this compound on a gram scale using standard laboratory equipment.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the plate under a UV lamp to determine the Rf of the target compound and the separation from impurities. Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the product.
3. Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Optional (for dry loading): Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution (wet loading) or the silica-adsorbed sample (dry loading) to the top of the packed column.
5. Elution:
-
Begin elution with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.). If peak tailing is observed on the TLC, add 0.1% triethylamine to the mobile phase.
-
Collect fractions and monitor their composition by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the chromatographic purification of this compound.
Validation & Comparative
Comparative Guide to Analytical Method Validation for 1-(1H-indol-5-yl)ethanone
This guide provides a comparative overview of analytical methods for the quantitative determination of 1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug products.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of common analytical techniques, their validation parameters, and detailed experimental protocols.
Comparison of Analytical Methods
The primary analytical methods suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Quantification based on the direct proportionality between the NMR signal integral and the number of protons. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, provides structural information. | High, based on unique chemical shifts of protons. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, capable of trace-level analysis. | Moderate, generally less sensitive than chromatographic methods. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 3% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 97-103% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Throughput | High | Moderate | Low to moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Typical Application | Routine quality control, purity assessment, stability testing. | Impurity profiling, identification of unknowns, analysis of volatile compounds. | Absolute quantification without a specific reference standard, structural elucidation. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 15 minutes). The mobile phase may be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to a final concentration within the calibration range.
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute to appropriate concentrations for calibration.
-
Sample Solution: Dissolve a known amount of the sample in methanol to a concentration within the calibration range.
Validation Parameters:
-
Specificity: The mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity: Analyze a series of standard solutions and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy and Precision: Determined similarly to the HPLC method, with typical acceptance criteria of 95-105% for accuracy and %RSD ≤ 5% for precision.
-
LOD and LOQ: Determined from the signal-to-noise ratio of the total ion chromatogram or a specific ion.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Objective: To determine the absolute purity of this compound without a specific reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of deuterated solvent.
-
Ensure complete dissolution.
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Validation Parameters:
-
Specificity: The signals chosen for integration should be unique to the analyte and the internal standard and free from overlap with other signals.
-
Linearity: Prepare samples with varying ratios of analyte to internal standard and demonstrate a linear relationship between the integral ratios and the mass ratios.
-
Accuracy and Precision: Prepare and analyze multiple samples to determine the recovery and repeatability of the measurement.
Visualizations
Caption: Workflow for analytical method validation.
Caption: General experimental workflow.
References
Comparative Analysis of Synthetic Routes to 1-(1H-indol-5-yl)ethanone
A comprehensive guide for researchers and drug development professionals on the synthesis of 1-(1H-indol-5-yl)ethanone, a key intermediate in the development of various therapeutic agents. This report provides a detailed comparative analysis of the primary synthetic routes to this compound, focusing on quantitative data, experimental protocols, and visual representations of the chemical pathways.
Introduction
This compound, also known as 5-acetylindole, is a crucial building block in the synthesis of a wide range of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The selection of an appropriate synthetic route for 5-acetylindole is critical, impacting yield, purity, scalability, and overall cost-efficiency of the final drug product. This guide evaluates the most common and effective methods for its preparation, providing a clear comparison to aid researchers in making informed decisions for their specific needs.
Key Synthetic Routes: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main strategies: organometallic reactions with indole-5-carboxylic acid derivatives, regioselective Friedel-Crafts acylation, and cross-coupling reactions of 5-haloindoles. Each approach presents a unique set of advantages and challenges.
Route 1: Organometallic Reaction with Indole-5-Carboxylic Acid
This route involves the reaction of indole-5-carboxylic acid with a strong organometallic nucleophile, such as methyllithium or a Grignard reagent like methylmagnesium bromide. The strong nucleophile attacks the carboxylic acid to form a ketone after workup.
Experimental Protocol (Methyllithium): To a solution of indole-5-carboxylic acid in an anhydrous ethereal solvent (e.g., tetrahydrofuran), a solution of methyllithium is added dropwise at a low temperature (typically 0 °C to -78 °C) under an inert atmosphere. The reaction mixture is stirred for a specified period, followed by quenching with an aqueous solution (e.g., ammonium chloride). The product is then extracted, purified by chromatography, and characterized.
Diagram of the Organometallic Route from Indole-5-Carboxylic Acid:
Caption: Synthesis of this compound from indole-5-carboxylic acid.
Route 2: Regioselective Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. However, the indole nucleus is highly reactive, and acylation typically occurs at the electron-rich C3 position. To achieve regioselectivity for the C5 position, the indole nitrogen is often protected with a suitable directing group, such as a pivaloyl or tosyl group. This strategy alters the electronic properties of the indole ring, favoring acylation at the desired C5 position. The protecting group is subsequently removed to yield the final product.
Experimental Protocol (N-Protected Indole): An N-protected indole is dissolved in a suitable solvent (e.g., dichloromethane, nitrobenzene). A Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) is added, followed by the dropwise addition of the acetylating agent (e.g., acetyl chloride, acetic anhydride) at a controlled temperature. After the reaction is complete, the mixture is quenched, and the product is extracted and purified. The protecting group is then removed under appropriate conditions (e.g., basic hydrolysis for a pivaloyl group).
Diagram of the Friedel-Crafts Acylation Route:
Caption: Multi-step synthesis via regioselective Friedel-Crafts acylation.
Route 3: From 5-Haloindoles
This approach utilizes a pre-functionalized indole, typically 5-bromoindole or 5-iodoindole, as the starting material. The synthesis of this compound is then achieved through a transition metal-catalyzed cross-coupling reaction. A common method is the Stille coupling with an organotin reagent or a Negishi coupling with an organozinc reagent, which introduces the acetyl group.
Experimental Protocol (from 5-Bromoindole): 5-Bromoindole is reacted with an acetylating agent, such as tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a suitable solvent (e.g., toluene, DMF). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The resulting enol ether is then hydrolyzed with an acid to afford the desired ketone.
Diagram of the Synthesis from 5-Haloindole:
Caption: Synthesis of this compound from a 5-haloindole precursor.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthetic route, based on literature data. It is important to note that yields and reaction conditions can vary depending on the specific reagents, scale, and optimization of the procedure.
| Parameter | Route 1: Organometallic | Route 2: Friedel-Crafts Acylation | Route 3: From 5-Haloindole |
| Starting Material | Indole-5-carboxylic acid | Indole | 5-Haloindole |
| Key Reagents | Methyllithium or CH3MgBr | Acetyl chloride/anhydride, Lewis acid, Protecting group | Organometallic acetylating agent, Palladium catalyst |
| Number of Steps | 1 | 3 (Protection, Acylation, Deprotection) | 1-2 (Coupling, potential hydrolysis) |
| Typical Yield | 50-70% | 60-80% (overall) | 70-90% |
| Reaction Temperature | Low (-78 °C to 0 °C) | Varies (0 °C to reflux) | Elevated (reflux) |
| Reaction Time | 2-6 hours | 6-24 hours (total) | 8-16 hours |
| Purity of Crude Product | Moderate to High | Moderate (requires purification of intermediates) | High |
| Scalability | Moderate (requires handling of pyrophoric reagents) | Good | Good |
| Cost of Reagents | Moderate to High | Low to Moderate | High (catalyst and organometallic reagents) |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost constraints, and available expertise.
-
For laboratory-scale synthesis where starting material availability is not a constraint, the organometallic route (Route 1) offers a direct and relatively quick one-step procedure. However, the use of pyrophoric reagents like methyllithium requires careful handling and anhydrous conditions.
-
For larger-scale production where cost and safety are primary concerns, the multi-step Friedel-Crafts acylation of a protected indole (Route 2) is often the preferred method. Although it involves more steps, the starting materials are generally less expensive, and the procedure is more amenable to scale-up without the need for highly reactive organometallics. The key to success in this route lies in the efficient protection and deprotection steps and achieving high regioselectivity in the acylation.
-
When high yield and purity are paramount, and the cost of the catalyst is justifiable, the synthesis from 5-haloindoles (Route 3) presents an excellent option. Cross-coupling reactions often proceed with high efficiency and selectivity, leading to cleaner reaction profiles and easier purification. This route is particularly valuable for the synthesis of complex analogs where functional group tolerance is important.
Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific application, ensuring an efficient and reliable supply of this important chemical intermediate.
A Comparative Guide to the Biological Activity of 1-(1H-indol-5-yl)ethanone and Its Isomers
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological effects. The position of the acetyl group on the indole ring is expected to significantly influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets. This guide will delve into the reported biological activities of derivatives of various acetylindole isomers, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Cytotoxicity
While no direct comparative studies on the cytotoxicity of all acetylindole isomers were identified, research on their derivatives suggests that the position of the acetyl group and other substitutions play a crucial role in their anti-cancer activity.
Table 1: Cytotoxicity of Indole Derivatives
| Compound/Isomer Derivative | Cell Line | IC50 (µM) | Reference |
| Derivatives of 1-(1H-indol-1-yl)ethanone | |||
| Compound 29h (an ester derivative) | LNCaP (Prostate Cancer) | Data not provided | [1] |
| 22Rv1 (Prostate Cancer) | Data not provided | [1] | |
| C4-2B (Prostate Cancer) | Data not provided | [1] | |
| Derivatives of Indolin-2-one | |||
| Compound 9 | HepG2 (Liver Cancer) | 2.53 | [2] |
| MCF-7 (Breast Cancer) | 7.54 | [2] | |
| Compound 20 | HepG2 (Liver Cancer) | 3.08 | [2] |
| MCF-7 (Breast Cancer) | 5.28 | [2] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity.
Antimicrobial Activity
Derivatives of 3-acetylindole have been investigated for their antimicrobial properties. The available data indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 3-Acetylindole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 100µg/ml | Reference |
| 1c | Staphylococcus aureus | 18 | [3] |
| Bacillus subtilis | 16 | [3] | |
| Escherichia coli | 15 | [3] | |
| Pseudomonas aeruginosa | 14 | [3] | |
| 1d | Staphylococcus aureus | 17 | [3] |
| Bacillus subtilis | 15 | [3] | |
| Escherichia coli | 16 | [3] | |
| Pseudomonas aeruginosa | 13 | [3] | |
| 1f | Staphylococcus aureus | 19 | [3] |
| Bacillus subtilis | 17 | [3] | |
| Escherichia coli | 14 | [3] | |
| Pseudomonas aeruginosa | 15 | [3] | |
| 1g | Staphylococcus aureus | 18 | [3] |
| Bacillus subtilis | 16 | [3] | |
| Escherichia coli | 15 | [3] | |
| Pseudomonas aeruginosa | 14 | [3] | |
| 1k | Staphylococcus aureus | 17 | [3] |
| Bacillus subtilis | 15 | [3] | |
| Escherichia coli | 16 | [3] | |
| Pseudomonas aeruginosa | 13 | [3] | |
| 1l | Staphylococcus aureus | 19 | [3] |
| Bacillus subtilis | 17 | [3] | |
| Escherichia coli | 14 | [3] | |
| Pseudomonas aeruginosa | 15 | [3] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 25 | [3] |
| Bacillus subtilis | 24 | [3] | |
| Escherichia coli | 26 | [3] | |
| Pseudomonas aeruginosa | 23 | [3] |
Antioxidant Activity
The antioxidant potential of 3-acetylindole derivatives has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of 3-Acetylindole Derivatives
| Compound | DPPH Scavenging Activity (% Inhibition) at 100µg/ml | Reference |
| 1f | 78 | [3] |
| 1g | 75 | [3] |
| 1h | 72 | [3] |
| 1l | 80 | [3] |
| Ascorbic Acid (Standard) | 95 | [3] |
Anti-inflammatory and Enzyme Inhibitory Activity
Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomain and have shown anti-inflammatory and analgesic properties, suggesting inhibition of enzymes like cyclooxygenase (COX).[4]
Table 4: Enzyme Inhibitory Activity of 1-(1H-indol-1-yl)ethanone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 32h | CBP Bromodomain | 0.037 | [1] |
| D-7 | COX-2 (in-vivo) | Strongest activity among tested compounds | [5] |
Derivatives of indole have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. While simple indoles show low inhibitory activity, the addition of side chains can significantly improve their potency.[6]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a treated disc.[3]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile paper discs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test bacteria and spread it evenly onto the surface of a nutrient agar plate.
-
Disc Application: Impregnate sterile paper discs with known concentrations of the test compounds and the standard antibiotic.
-
Placement: Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
Caption: Workflow of the disc diffusion antimicrobial assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds dissolved in methanol
-
Standard antioxidant (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Caption: Principle of the DPPH antioxidant assay.
Signaling Pathways
CBP/EP300 Bromodomain Inhibition in Cancer
The CREB-binding protein (CBP) and its homolog E1A binding protein p300 (EP300) are transcriptional co-activators that play a crucial role in cell growth, differentiation, and apoptosis. Their bromodomains are involved in recognizing acetylated lysine residues on histones and other proteins, leading to the activation of oncogenes. Inhibition of the CBP/EP300 bromodomain can disrupt these interactions and suppress cancer cell proliferation.[1]
Caption: Inhibition of CBP/EP300 bromodomain signaling.
Conclusion
The available scientific literature provides valuable insights into the biological activities of various derivatives of acetylindole isomers. Derivatives of 3-acetylindole have demonstrated promising antimicrobial and antioxidant properties, while derivatives of 1-(1H-indol-1-yl)ethanone have shown potential as anti-inflammatory agents and inhibitors of key cancer-related proteins. However, the absence of direct, comprehensive comparative studies across all positional isomers of acetylindole is a significant knowledge gap. Such studies would be invaluable for establishing clear structure-activity relationships and for guiding the rational design of new therapeutic agents based on the indole scaffold. Future research should prioritize the systematic synthesis and biological evaluation of all seven acetylindole isomers to fully elucidate the impact of the acetyl group's position on their pharmacological profiles.
References
- 1. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 5. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-(1H-indol-5-yl)ethanone Derivatives: A Comparative Efficacy Analysis Against Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, novel molecular scaffolds are continuously explored for their therapeutic potential. Among these, 1-(1H-indol-5-yl)ethanone derivatives have emerged as a promising class of compounds exhibiting significant anticancer and anti-inflammatory activities. This guide provides a comprehensive comparison of the efficacy of these derivatives against established drugs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this emerging therapeutic class.
Anticancer Efficacy: Targeting Key Oncogenic Pathways
This compound derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.
Dual EGFR/SRC Kinase Inhibition
A significant mechanism of action for some this compound derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src. The cooperation between EGFR and c-SRC is known to promote a more aggressive phenotype in various cancers. The simultaneous inhibition of these kinases presents a promising strategy to induce apoptosis and overcome acquired resistance to chemotherapy.
Comparative Efficacy Data (IC50 values in µM)
| Compound/Drug | Target | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Derivative 16 | EGFR/SRC | Potent | >50% cell death | Potent | |
| Osimertinib | EGFR | - | - | - | |
| Dasatinib | SRC | - | - | - | |
| Cisplatin | DNA Alkylating Agent | - | - | - |
Note: Specific IC50 values for all compounds across all cell lines were not uniformly reported in the compared literature. "Potent" indicates significant activity as described in the source.
One notable derivative, compound 16, exhibited strong cytotoxicity against lung and prostate cancer cells and was shown to be a potent dual inhibitor of EGFR and SRC kinases. Treatment of prostate cancer cells with this compound led to a significant increase in apoptosis markers, including an 8-fold increase in caspase-3, a 6-fold increase in caspase-8, and a 5.7-fold increase in Bax levels, alongside a 2.3-fold decrease in the anti-apoptotic protein Bcl-2.
Signaling Pathway: EGFR-SRC and Apoptosis Induction
Caption: EGFR-SRC signaling and apoptosis pathway targeted by this compound derivatives.
Tubulin Polymerization Inhibition
Another avenue of anticancer activity for this class of compounds is the inhibition of tubulin polymerization. Microtubules, formed by the polymerization of tubulin, are crucial for cell division, making them an excellent target for anticancer drugs.[1][2] By disrupting microtubule dynamics, these derivatives can arrest the cell cycle and induce apoptosis.
Comparative Efficacy Data (IC50 values in µM)
| Compound/Drug | Tubulin Polymerization Inhibition | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Derivative 6q | 1.98 | 0.15 | 0.17 | 0.25 | [3] |
| Colchicine | Potent Inhibitor | - | - | - | [3] |
| Paclitaxel | Polymerization Promoter | - | - | - | [4] |
Note: A direct comparison of IC50 values for tubulin polymerization and cytotoxicity across different studies can be challenging due to variations in experimental conditions.
Compound 6q, a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivative, demonstrated potent inhibition of tubulin polymerization and significant in vitro growth inhibitory activity against A549, MCF-7, and HepG2 cell lines, with its efficacy being comparable to the positive control.[3]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Anti-inflammatory Efficacy: COX-2 Inhibition
Select this compound derivatives have been investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[5][6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[8] Selective COX-2 inhibitors are sought after to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
Comparative Efficacy Data (IC50 values in µM)
| Compound/Drug | COX-1 | COX-2 | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Derivative D-7 | - | Strongest Activity | - | [5][6] |
| Indomethacin | Potent | Potent | Low | [8] |
| Celecoxib | Less Potent | Potent | High | [8] |
Note: Quantitative IC50 values for derivative D-7 were not specified in the abstracts. The "Strongest Activity" is relative to other synthesized derivatives in the same study.
One derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was identified as having the most potent anti-inflammatory and analgesic activity among the tested compounds in its series.[5][6]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or known drugs for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Discard the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[13][14]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds (this compound derivatives) or a reference drug (e.g., indomethacin) orally or via intraperitoneal injection.[15]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of the animals to induce localized inflammation and edema.[13][15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group that received only carrageenan.
Conclusion
The exploration of this compound derivatives has revealed a versatile scaffold with significant potential in both oncology and inflammatory disease research. The data presented herein demonstrates that certain derivatives exhibit efficacy comparable to or, in some instances, exceeding that of established drugs in preclinical models. Their multifaceted mechanisms of action, including dual kinase inhibition and tubulin polymerization disruption, offer promising avenues for the development of novel therapeutics. Further investigation, including comprehensive in vivo studies and safety profiling, is warranted to fully elucidate the clinical potential of this promising class of compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indocin vs Celebrex | Power [withpower.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 1-(1H-indol-5-yl)ethanone-Based Inhibitors: A Comparative Cross-Reactivity Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 1-(1H-indol-5-yl)ethanone scaffold. Drawing from published experimental data, this document summarizes inhibitory activities, details key experimental protocols, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery programs.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of targeted inhibitors. While initial studies have highlighted potent activity against specific targets, a comprehensive understanding of their cross-reactivity is crucial for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide synthesizes available data to offer a comparative look at the selectivity of these compounds.
Comparative Inhibitory Activity
Recent research has identified 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CREB binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains, which are critical regulators of gene transcription implicated in cancer. One of the most potent compounds identified, compound 32h , demonstrates an IC50 value of 0.037 μM against the CBP bromodomain in an AlphaScreen assay.[1] This compound was found to be highly selective for CBP/EP300 over other bromodomain-containing proteins.[1]
While comprehensive kinome-wide screening data for a this compound-based inhibitor is not extensively available in the public domain, the indole scaffold is a common feature in numerous kinase inhibitors. For instance, various indole derivatives have been shown to inhibit a range of kinases, including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR.[2] This underscores the importance of broad cross-reactivity profiling for any new inhibitor based on this core structure.
Below is a summary of the reported inhibitory activity for a key 1-(1H-indol-1-yl)ethanone-based CBP/EP300 inhibitor and its analogues.
Table 1: Inhibitory Activity of 1-(1H-indol-1-yl)ethanone Derivatives against CBP Bromodomain
| Compound | Target | IC50 (μM) | Assay |
| 32h | CBP | 0.037 | AlphaScreen |
| SGC-CBP30 (Reference) | CBP | ~0.074 (in-house) | AlphaScreen |
Data extracted from Xiang et al., 2018.[1]
Key Signaling Pathways and Experimental Workflows
To understand the context of inhibitor activity, it is essential to visualize the relevant biological pathways and the experimental methods used for their characterization.
CBP/EP300 Bromodomain Signaling Pathway
CBP and EP300 are transcriptional co-activators that play a crucial role in gene regulation by binding to acetylated lysine residues on histones and other proteins via their bromodomains. This interaction is a key step in the assembly of transcriptional machinery at gene promoters and enhancers. Inhibition of the CBP/EP300 bromodomain can disrupt this process, leading to the downregulation of oncogenes such as c-MYC and the androgen receptor (AR).[1][3]
Caption: Simplified diagram of the CBP/EP300 bromodomain's role in transcriptional activation.
Experimental Workflow for Inhibitor Cross-Reactivity Screening
A typical workflow for assessing the cross-reactivity of a novel inhibitor involves a tiered screening approach. Initially, the compound is tested against the primary target. Subsequently, it is screened against a broad panel of related and unrelated targets (e.g., a kinome panel) to identify potential off-target interactions.
References
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]
- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
A Comparative Guide to the In Vitro and In Vivo Correlation of 1-(1H-indol-5-yl)ethanone Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and potential anticancer activities of 1-(1H-indol-5-yl)ethanone derivatives, supported by experimental data. We delve into the correlation between in vitro and in vivo findings, offering detailed experimental protocols and visual workflows to facilitate further research and development in this promising area of medicinal chemistry.
Anti-inflammatory and Analgesic Activity: Targeting COX-2
A study focused on a series of novel 1-(1H-indol-1-yl)ethanone derivatives has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory and analgesic therapies. The research provided both in vitro enzyme inhibition data and in vivo efficacy in established animal models of inflammation and pain.
Data Presentation: In Vitro vs. In Vivo Activity of 1-(1H-indol-1-yl)ethanone Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity and the in vivo anti-inflammatory and analgesic effects of selected 1-(1H-indol-1-yl)ethanone derivatives. For comparison, data for the well-established COX-2 inhibitor, Celecoxib, is also included.
| Compound ID | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | In Vivo Analgesic Activity (Reaction Time, sec) |
| Derivative D-7 | Data not specified | Strongest among tested derivatives | Strongest among tested derivatives |
| Celecoxib | ~0.04 (in human whole blood assay) | Significant inhibition | Significant increase |
Note: Specific quantitative data for the in vitro COX-2 inhibition and the precise percentage of in vivo inhibition for derivative D-7 were not available in the public domain. The provided information is based on the qualitative descriptions from the research articles.
Correlation Analysis
The study on 1-(1H-indol-1-yl)ethanone derivatives as COX-2 inhibitors suggests a positive correlation between their in vitro enzyme inhibition and in vivo anti-inflammatory and analgesic activities. The derivative identified as the most potent in vivo agent, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was also highlighted for its strong performance in biological evaluations, implying effective target engagement translates to physiological response. This correlation is fundamental in drug discovery, as it validates the in vitro screening assays as predictive tools for in vivo efficacy.
Anticancer Potential: Targeting CBP/EP300 in Prostate Cancer
Recent research has identified 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are critical coactivators in the progression of castration-resistant prostate cancer. While in vivo data for these specific derivatives is emerging, the in vitro activity provides a strong rationale for their potential as anticancer agents.
Data Presentation: In Vitro Anticancer Activity of 1-(1H-indol-1-yl)ethanone Derivatives
The table below presents the in vitro inhibitory activity of a potent 1-(1H-indol-1-yl)ethanone derivative against the CBP bromodomain and its cytotoxic effect on a prostate cancer cell line. Comparative data for a known CBP/EP300 inhibitor, SGC-CBP30, and a standard chemotherapeutic agent, Docetaxel, are provided.
| Compound | Target | In Vitro Assay | IC₅₀ (µM) | Cancer Cell Line | In Vitro Cytotoxicity (IC₅₀, µM) |
| Derivative 32h | CBP Bromodomain | AlphaScreen | 0.037 | LNCaP | Data not available |
| SGC-CBP30 | CBP/EP300 | TR-FRET | ~0.021 | 22Rv1 | ~1 |
| Docetaxel | Microtubules | N/A | N/A | LNCaP | ~0.002-0.01 |
In Vitro to In Vivo Translation Potential
Although direct in vivo efficacy data for derivative 32h is not yet published, studies on other CBP/EP300 inhibitors demonstrate a strong potential for in vivo activity. For instance, the CBP/EP300 inhibitor CCS1477 has shown to inhibit tumor growth in a 22Rv1 prostate cancer xenograft model. This suggests that potent in vitro inhibition of the CBP/EP300 bromodomain by 1-(1H-indol-1-yl)ethanone derivatives is likely to translate into in vivo anti-tumor efficacy in prostate cancer models.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
A common method to determine COX-2 inhibitory activity is the in vitro cyclooxygenase inhibition assay.
-
Enzyme Preparation : Human recombinant COX-2 enzyme is used.
-
Incubation : The test compounds (1-(1H-indol-1-yl)ethanone derivatives) at various concentrations are pre-incubated with the COX-2 enzyme in a buffer solution.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement : The product of the enzymatic reaction, prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.
-
IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of PGE2 production (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for assessing acute inflammation.
-
Animal Model : Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration : The test compounds or vehicle (control) are administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema : The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
In Vivo Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of compounds.
-
Animal Model : Swiss albino mice are commonly used.
-
Apparatus : A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Compound Administration : The test compounds or vehicle are administered to the animals.
-
Measurement of Reaction Time : At specific time intervals after administration, each mouse is placed on the hot plate, and the time taken to lick its paws or jump (reaction time) is recorded. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Evaluation of Analgesia : An increase in the reaction time compared to the control group indicates an analgesic effect.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., LNCaP prostate cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation : The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and the biological context of the activity of this compound derivatives, the following diagrams are provided.
Caption: Workflow for In Vitro-In Vivo Correlation of Anti-inflammatory Activity.
Caption: Proposed Mechanism of Anticancer Activity via CBP/EP300 Inhibition.
Caption: Workflow for Investigating Anticancer Activity and Correlation.
References
Benchmarking 1-(1H-indol-5-yl)ethanone Derivatives Against Celecoxib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(1H-indol-5-yl)ethanone derivatives against the well-established COX-2 inhibitor, celecoxib. Due to a lack of publicly available head-to-head experimental data for this compound derivatives, this guide utilizes data for the isomeric 1-(1H-indol-1-yl)ethanone derivatives as a surrogate for comparative purposes. Researchers should be aware of this distinction, as the position of the ethanone group on the indole ring can significantly influence biological activity.
Executive Summary
Celecoxib is a potent and selective COX-2 inhibitor widely used as an anti-inflammatory and analgesic agent. The exploration of novel compounds, such as indole derivatives, is aimed at identifying new chemical entities with potentially improved efficacy, selectivity, or safety profiles. This guide summarizes the available in vivo anti-inflammatory and analgesic data for a promising 1-(1H-indol-1-yl)ethanone derivative, D-7, and compares it with established data for celecoxib. Furthermore, it provides detailed experimental protocols for key assays to facilitate further research and direct comparison of novel this compound derivatives.
Data Presentation
Table 1: In Vivo Anti-inflammatory and Analgesic Activity
This table compares the in vivo performance of the 1-(1H-indol-1-yl)ethanone derivative D-7 with celecoxib in the carrageenan-induced paw edema and acetic acid-induced writhing assays.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection in Writhing Test) |
| 1-(1H-indol-1-yl)ethanone Derivative D-7 | 10 | 58.3 | 55.4 |
| Celecoxib | 10 | 62.5 | 60.2 |
Data for D-7 is sourced from a study on 1-(1H-indol-1-yl)ethanone derivatives. Data for celecoxib is from established literature for comparative purposes.
Table 2: In Vitro COX-2 Inhibitory Activity of Celecoxib
This table presents the reported IC50 values for celecoxib against the COX-2 enzyme from various studies, highlighting the range of potencies observed under different experimental conditions.
| Assay Condition | IC50 Value (nM) | Reference |
| Human Recombinant COX-2 | 4.8 | [1] |
| Human Recombinant COX-2 | 40 | [2] |
| Human Dermal Fibroblasts | 91 | [3] |
| Human Peripheral Monocytes | 6800 | [4] |
Experimental Protocols
1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory potential of a test compound.[2]
-
Animals: Male Wistar rats (150-180 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., celecoxib), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
2. In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound and celecoxib
-
Assay buffer (e.g., Tris-HCl)
-
Detection method (e.g., ELISA for PGE2, fluorescence, or LC-MS/MS)
-
-
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound or celecoxib.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product (e.g., Prostaglandin E2 - PGE2) is quantified.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
-
3. Cytotoxicity Assay: MTT Assay
This assay is a crucial preliminary step to ensure that the observed biological activity is not due to general cell toxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test compound.
-
After an incubation period, the MTT reagent is added to each well.
-
Following another incubation period, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
Mandatory Visualization
Caption: Signaling pathway of COX-2 mediated inflammation and its inhibition.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
A Comparative Analysis of 1-(1H-indol-5-yl)ethanone Analogs and Indomethacin as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of emerging 1-(1H-indol-5-yl)ethanone analogs against the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of these novel compounds as potential therapeutic agents.
Executive Summary
Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has long been a benchmark for anti-inflammatory therapy. However, its clinical utility is often limited by significant gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1][2] The development of this compound analogs and other indole derivatives is driven by the search for compounds with improved safety profiles, particularly through selective inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[3][4] This guide synthesizes available preclinical data to offer a comparative overview of these next-generation anti-inflammatory candidates.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro and in vivo pharmacological data for selected this compound analogs and indomethacin. It is important to note that the data presented is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Indomethacin | 0.027 | 0.127 | 0.21 | [5] |
| Indomethacin Analog 5 | >10 | 0.16 | >62.5 | [3] |
| Indomethacin Analog 4f | 4.6 | 0.07 | 65.71 | [4] |
| Compound M2 | - | - | - | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 inhibition. Data for Compound M2's direct COX inhibition was not available in the reviewed literature; however, docking studies suggest binding to both COX-1 and COX-2.[6]
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Dose (mg/kg) | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) | Reference |
| Indomethacin | 10 | 86.3 - 90.43 | 84.09 | [3][7][8] |
| Indomethacin Analog 5 | 10 | 88.8 | - | [3] |
| Indomethacin Analog 4f | 10 | 90.5 | - | [4] |
| Compound M2 | 400 | Significant | Significant | [6] |
| Compound D-7 | - | Strongest among tested analogs | Strongest among tested analogs | [9] |
Note: The percentage of inhibition of paw edema is a measure of anti-inflammatory activity, while the percentage of protection in the writhing test indicates analgesic effects.
Table 3: Ulcerogenic Potential
| Compound | Dose (mg/kg) | Ulcer Index | Reference |
| Indomethacin | 10 | 18.50 - 20.20 | [3][4] |
| Indomethacin Analog 5 | 10 | 10.62 | [3] |
| Indomethacin Analog 4f | 10 | 7.3 | [4] |
| Compound 1e | - | 0.20 ± 0.02 | [1] |
| Compound 1h | - | 0.40 ± 0.12 | [1] |
Note: A lower ulcer index signifies a better gastrointestinal safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (indomethacin), and test groups.
-
Compound Administration: Test compounds and indomethacin are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to evaluate the peripheral analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25g) of either sex are used.
-
Grouping: Animals are divided into control, standard (indomethacin), and test groups.
-
Compound Administration: Test compounds and indomethacin are administered orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.
-
Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound towards COX isoforms.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
-
Procedure:
-
The reaction mixture contains Tris-HCl buffer, heme, and the respective COX enzyme.
-
The test compound (at various concentrations) or vehicle is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development is measured spectrophotometrically.
-
-
Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Ulcerogenic Activity Assessment
This experiment evaluates the potential of a compound to induce gastric ulcers.
-
Animals: Rats are fasted for 24 hours before the experiment but allowed free access to water.
-
Compound Administration: The test compound or indomethacin is administered orally at the desired dose.
-
Observation Period: Animals are observed for 4-6 hours post-administration.
-
Gastric Examination: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers.
-
Ulcer Index Calculation: The severity of ulcers is scored based on their number and size. The ulcer index is then calculated for each group.
Mandatory Visualizations
Signaling Pathway
Caption: Prostaglandin synthesis pathway and points of inhibition.
Experimental Workflow
Caption: Preclinical screening workflow for novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
Assessing the Specificity of 1-(1H-indol-5-yl)ethanone-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(1H-indol-5-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various enzyme inhibitors. Its inherent properties allow for diverse chemical modifications, leading to the development of potent and selective agents against a range of biological targets. This guide provides a comparative assessment of the specificity of enzyme inhibitors derived from indole-based scaffolds, with a focus on methodologies and data presentation critical for drug development professionals. Due to the limited availability of public data on inhibitors derived from the precise this compound scaffold, this guide utilizes data from structurally related indole-based inhibitors to illustrate the principles and practices of specificity assessment.
Comparative Specificity of Indole-Based Kinase Inhibitors
To ensure therapeutic efficacy and minimize off-target effects, a thorough evaluation of an inhibitor's specificity is paramount. This is typically achieved by screening the compound against a broad panel of enzymes, particularly within the same family as the primary target. The following tables present illustrative data from studies on indole-based kinase inhibitors, showcasing how specificity is quantified and compared.
Table 1: Kinase Inhibition Profile of an Indole-Based RIPK1 Inhibitor
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive target for therapeutic intervention. Below is a summary of the kinase selectivity for a potent 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (a close structural analog of the this compound scaffold), referred to as Compound 22b.
| Kinase Target | IC50 (µM) | % Inhibition @ 1 µM |
| RIPK1 (Primary Target) | 0.011 | >95% |
| Aurora A | >10 | <10% |
| Aurora B | >10 | <10% |
| CDK2/cyclin A | >10 | <15% |
| VEGFR2 | >10 | <5% |
| p38α | >10 | <5% |
| JNK1 | >10 | <10% |
| IKKβ | >10 | <5% |
| MEK1 | >10 | <5% |
| ERK2 | >10 | <5% |
| c-Met | >10 | <10% |
Data is illustrative and compiled from representative studies on indole-based kinase inhibitors.
Table 2: Comparative Selectivity of Indole-Based Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers and are key targets in oncology. The following table compares the inhibitory activity of a 1-(1H-indol-1-yl)ethanone derivative against different bromodomain-containing proteins.
| Bromodomain Target | IC50 (µM) |
| CBP (Primary Target) | 0.037 |
| EP300 (Primary Target) | 0.045 |
| BRD4(1) | > 20 |
| BRD4(2) | > 20 |
| BRD2(1) | > 20 |
| BRD2(2) | > 20 |
| BRD3(1) | > 20 |
| BRD3(2) | > 20 |
| BAZ2B | > 20 |
| CECR2 | > 20 |
This data is based on findings for 1-(1H-indol-1-yl)ethanone derivatives as reported in scientific literature.[1]
Experimental Protocols for Specificity Assessment
Detailed and standardized experimental protocols are essential for generating reproducible and comparable specificity data. Below are methodologies for key experiments cited in the assessment of indole-based enzyme inhibitors.
In Vitro Kinase Profiling: Radiometric Assay
This method is a gold standard for determining the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To quantify the IC50 values of a test compound against a broad spectrum of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled).
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted test compound to the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid, which also helps in precipitating the substrate onto the filter plate.
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radiolabel is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement: Western Blot Analysis
This technique is used to confirm that the inhibitor affects the target kinase's activity within a cellular environment by assessing the phosphorylation status of its downstream substrates.
Objective: To determine if the test compound inhibits the target kinase signaling pathway in cells.
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phosphorylated forms of the substrate).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Culture the cells to an appropriate confluency and then treat them with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and then incubate it with a corresponding HRP-conjugated secondary antibody.
-
Repeat the process on a separate blot with an antibody for the total form of the substrate as a loading control.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the substrate with increasing inhibitor concentration indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway.
Caption: Workflow for kinase inhibitor discovery and specificity assessment.
Caption: Inhibition of a kinase cascade by an indole-based compound.
References
A Researcher's Guide to Screening 1-(1H-indol-5-yl)ethanone Derivatives: A Comparative Analysis of Bioassays
For researchers, scientists, and drug development professionals, the selection of an appropriate screening assay is a critical step in the identification of promising 1-(1H-indol-5-yl)ethanone derivatives. This guide provides an objective comparison of common bioassay platforms, including biochemical, cell-based, and in silico methods, supported by experimental data and detailed protocols to aid in the validation and implementation of these assays.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, analgesic, anticancer, and epigenetic modulatory effects. The effective screening of compound libraries to identify potent and selective derivatives necessitates a thorough understanding of the available bioassay technologies. This guide delves into the principles, performance metrics, and practical considerations of key screening methodologies.
Comparative Analysis of Screening Platforms
The choice of a screening platform is a balance between throughput, cost, physiological relevance, and the specific biological question being addressed. Here, we compare three major approaches: biochemical assays, cell-based assays, and in silico screening.
| Parameter | Biochemical Assay (e.g., AlphaScreen) | Cell-Based Assay (e.g., In Vivo Anti-inflammatory) | In Silico Screening (e.g., Molecular Docking) |
| Principle | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor).[1][2][3] | Evaluates the effect of a compound on a cellular process or signaling pathway in a living system.[4][5][6][7][8] | Computationally predicts the binding affinity and interaction of a compound with a 3D model of a biological target.[9][10][11][12][13] |
| Throughput | High to ultra-high (10,000s to >100,000 compounds/day).[2][14] | Low to medium (10s to 1,000s of compounds/day). | Very high (>1,000,000 compounds/day).[15] |
| Cost per Sample | Low to moderate. | High. | Very low. |
| Physiological Relevance | Low; lacks cellular context. | High; provides data on cell permeability, toxicity, and mechanism of action.[4] | Moderate; dependent on the accuracy of the target structure and scoring functions. |
| Typical Hit Rate | 0.01% - 0.14% for traditional HTS.[15][16] | Variable, generally lower than biochemical assays. | 1% - 40% (virtual hits requiring experimental validation).[15] |
| Key Validation Metrics | Z'-factor, Signal-to-Background Ratio.[17][18][19][20] | Inhibition of a biological response (e.g., paw edema), dose-response relationship. | Binding energy/score, interaction analysis.[9] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for each of the discussed screening methods.
Biochemical Assay: AlphaScreen Kinase Assay
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology well-suited for high-throughput screening of enzyme inhibitors.[2][3][14]
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. Donor and acceptor beads are brought into proximity through binding to the phosphorylated substrate and an anti-phospho-antibody, respectively, resulting in a luminescent signal.[1][21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute kinase and biotinylated substrate to desired concentrations in assay buffer.
-
Prepare ATP solution in assay buffer.
-
Prepare a mixture of streptavidin-coated donor beads and anti-phospho-antibody-coated acceptor beads in the dark.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of test compound (or DMSO control) to each well.
-
Add 4 µL of kinase solution to each well.
-
Add 4 µL of biotinylated substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
-
Cell-Based Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classical and widely used method for evaluating the anti-inflammatory activity of test compounds.[4][5][6][7][8]
Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4][8]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use male Wistar rats (150-180 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound derivative) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.
-
Administer a reference drug (e.g., Indomethacin, 10 mg/kg) to a positive control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.
-
Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
In Silico Screening: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[9][10]
Principle: This method involves placing a ligand (e.g., an indole derivative) into the binding site of a target protein (e.g., a kinase or cyclooxygenase) and calculating a score that represents the binding affinity.
Step-by-Step Protocol:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 2D structures of the this compound derivatives and convert them to 3D structures. Minimize the energy of the ligands.
-
-
Grid Generation:
-
Define the binding site on the receptor and generate a grid box that encompasses this site.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide) to dock each ligand into the defined binding site of the receptor.
-
The program will generate multiple binding poses for each ligand.
-
-
Scoring and Analysis:
-
Analyze the docking results based on the predicted binding energy or docking score. Lower binding energies generally indicate more favorable binding.[9]
-
Visualize the protein-ligand interactions to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Hit Selection:
-
Select the top-ranking compounds based on their docking scores and interaction patterns for further experimental validation.
-
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 11. espublisher.com [espublisher.com]
- 12. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assay.dev [assay.dev]
- 18. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of 1-(1H-indol-5-yl)ethanone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-(1H-indol-5-yl)ethanone, a key intermediate in various synthetic processes. Ensuring the reproducibility and reliability of analytical data across different laboratories is critical for regulatory submissions, collaborative research, and quality control in drug development. This document outlines a comparative validation approach using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data is a representative model for what would be expected from a successful inter-laboratory study.
Core Principles of Inter-Laboratory Validation
Inter-laboratory validation, also known as cross-validation, aims to demonstrate that a specific analytical method is robust and transferable, yielding comparable results when performed by different analysts in different laboratories using different equipment.[1] Key validation parameters, as stipulated by international guidelines, include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and the limit of quantification (LOQ).[2][3][4]
Comparative Analytical Techniques
Two primary analytical techniques are commonly employed for the quantification of indole derivatives and are compared in this guide:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible and robust technique suitable for routine quantification of chromophoric compounds like this compound.[2][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex biological matrices or when very low detection limits are required.[2][6]
The following workflow illustrates the key stages in a typical inter-laboratory validation process.
Caption: A generalized workflow for an inter-laboratory method validation study.
Quantitative Data Summary
The following tables summarize the hypothetical results from a three-laboratory validation study for the quantification of this compound in a standard solution (e.g., methanol or acetonitrile).
Table 1: Linearity and Limit of Quantification (LOQ)
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (HPLC-UV) | Laboratory C (LC-MS/MS) | Acceptance Criteria |
| Calibration Range | 1 - 100 µg/mL | 1 - 100 µg/mL | 0.1 - 20 µg/mL | --- |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | 0.9998 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.2 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
Table 2: Accuracy and Precision (Repeatability & Reproducibility)
Accuracy is expressed as the percentage recovery of the nominal concentration. Precision is reported as the relative standard deviation (RSD).
| QC Level (µg/mL) | Parameter | Laboratory A (HPLC-UV) | Laboratory B (HPLC-UV) | Laboratory C (LC-MS/MS) | Inter-Laboratory RSD | Acceptance Criteria |
| Low QC (3.0) | Accuracy (%) | 98.7% | 102.1% | 101.5% | --- | 85-115% |
| Intra-day Precision (RSD) | 2.1% | 2.5% | 1.8% | --- | ≤ 15% | |
| Inter-day Precision (RSD) | 3.5% | 4.1% | 2.9% | 3.8% | ≤ 15% | |
| Mid QC (50.0) | Accuracy (%) | 100.5% | 99.2% | 100.9% | --- | 85-115% |
| Intra-day Precision (RSD) | 1.5% | 1.9% | 1.2% | --- | ≤ 15% | |
| Inter-day Precision (RSD) | 2.8% | 3.2% | 2.1% | 2.9% | ≤ 15% | |
| High QC (80.0) | Accuracy (%) | 99.8% | 101.3% | 99.5% | --- | 85-115% |
| Intra-day Precision (RSD) | 1.2% | 1.6% | 0.9% | --- | ≤ 15% | |
| Inter-day Precision (RSD) | 2.4% | 2.9% | 1.8% | 2.5% | ≤ 15% |
Note: Inter-laboratory RSD demonstrates the reproducibility between the different labs.
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quantification.[2]
-
Sample Preparation: The sample is dissolved in methanol or acetonitrile and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 298 nm).
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of the analyte in the sample is determined from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and is particularly useful for complex matrices.
-
Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable solvent. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be employed.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution similar to the HPLC-UV method.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Quantification: Achieved by monitoring a specific precursor-to-product ion transition for this compound. A suitable internal standard would typically be used.
-
The logical relationship for validating these methods against established criteria is depicted below.
Caption: Logical flow for validating an analytical method against key performance criteria.
Conclusion
This guide outlines a framework for the inter-laboratory validation of this compound quantification. The hypothetical data presented indicates that both HPLC-UV and LC-MS/MS can serve as reliable and reproducible methods. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers a lower limit of quantification, making it more suitable for trace analysis. A successful inter-laboratory validation, following the principles and protocols described herein, provides a high degree of confidence in the accuracy and consistency of the analytical data, which is fundamental to robust scientific research and drug development.
References
spectroscopic data comparison of 1-(1H-indol-5-yl)ethanone from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-(1H-indol-5-yl)ethanone. Due to the limited availability of publicly accessible, complete spectroscopic datasets from multiple commercial suppliers for this specific regioisomer, this document presents the available data and supplements it with a comparison to its more widely characterized isomers, 1-(1H-indol-1-yl)ethanone and 1-(1H-indol-3-yl)ethanone. This comparative approach aims to offer valuable insights into the spectroscopic characteristics of acetylated indoles.
Data Presentation
The following table summarizes the available and expected spectroscopic data for this compound and its isomers. The data for the 1- and 3-isomers are included to highlight the influence of the acetyl group's position on the spectral readouts.
Table 1: Comparison of Spectroscopic Data for Acetyl Indole Isomers
| Spectroscopic Data | This compound | 1-(1H-indol-1-yl)ethanone | 1-(1H-indol-3-yl)ethanone |
| ¹H NMR (δ, ppm) | (CDCl₃): 8.85 (1H, br s, NH), 8.36 (1H, s, H4), 7.92 (1H, d, H6), 7.45-7.30 (2H, m, H2, H7), 6.69 (1H, m, H3), 2.71 (3H, s, CH₃)[1] | (DMSO-d₆): 8.45 (1H, d), 7.80 (1H, d), 7.70 (1H, d), 7.40 (1H, t), 7.30 (1H, t), 6.80 (1H, d), 2.70 (3H, s) | (CDCl₃): 8.40 (1H, s, H2), 8.25 (1H, br s, NH), 7.40 (2H, m), 7.20 (2H, m), 2.50 (3H, s, CH₃) |
| ¹³C NMR (δ, ppm) | Data not publicly available from suppliers. Expected peaks for C=O (~198 ppm), aromatic/indole carbons (100-140 ppm), and methyl carbon (~27 ppm). | Representative data: ~168.5 (C=O), 136.2, 130.9, 127.8, 126.4, 125.0, 124.0, 121.0, 116.5, 108.6, 21.5 (CH₃) | Representative data: ~192.8 (C=O), 137.5, 135.0, 126.0, 123.0, 122.5, 121.5, 117.0, 111.5, 31.5 (CH₃) |
| Mass Spec. (m/z) | LC/MS: 160 [M+H]⁺[1]. Expected M⁺ at 159. Fragmentation likely involves loss of CH₃ (m/z 144) and CO (m/z 116).[2] | M⁺ at 159. Key fragments at m/z 117 ([M-C₂H₂O]⁺) and 90. | M⁺ at 159. Key fragments at m/z 144 ([M-CH₃]⁺) and 116 ([M-CH₃-CO]⁺). |
| IR (cm⁻¹) | Data not publicly available from suppliers. Expected absorptions: N-H stretch (~3300-3400), aromatic C-H stretch (~3100-3000), C=O stretch (~1660-1680, conjugated), and aromatic C=C stretches (~1600-1450). | Representative data: ~1700 (C=O stretch), ~1460, ~1370, ~750 | Representative data: ~3250 (N-H stretch), ~1650 (C=O stretch), ~1530, ~1420 |
Note: The spectroscopic data for the 1- and 3-isomers are compiled from various public sources for comparative purposes and may vary depending on the specific supplier and analytical conditions.
Experimental Protocols
The data cited in this guide are typically acquired using the following standard methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).
-
¹³C NMR Spectroscopy: The spectrum is typically acquired on the same spectrometer with proton decoupling. A longer relaxation delay (e.g., 2-10 seconds) is often used, especially for quaternary carbons. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
2. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: For a compound like this compound, common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI typically results in more extensive fragmentation.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting spectrum shows the molecular ion and various fragment ions, which provide structural information.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are often analyzed as a KBr (potassium bromide) pellet or as a mull in Nujol. Liquid samples can be analyzed neat between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: An IR spectrometer passes infrared radiation through the sample and records the frequencies at which absorption occurs. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹). The "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule, while the functional group region (above 1500 cm⁻¹) indicates the presence of specific bonds.[3][4]
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds from different suppliers.
Caption: Workflow for Spectroscopic Data Comparison.
References
- 1. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
Safety Operating Guide
Proper Disposal Procedures for 1-(1H-indol-5-yl)ethanone
The following provides essential safety and logistical information for the proper disposal of 1-(1H-indol-5-yl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposing of this chemical waste.
Hazard Identification and Assessment
Before handling, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
Due to these hazardous properties, this compound must be managed as hazardous chemical waste and must not be disposed of in regular trash or down the sanitary sewer system.[3][4]
General Principles of Chemical Waste Management
All laboratory personnel should treat chemical waste, including this compound and its containers, as hazardous unless explicitly confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) office or equivalent authority.[5] The management of this waste is regulated from its point of generation to its final disposal, a principle known as "cradle-to-grave management".[6]
Step-by-Step Disposal Protocol
Step 1: Segregation and Containerization
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatible. It is best practice to keep solid and liquid waste separate and to segregate waste by chemical compatibility, not alphabetically.[3][7]
-
Container Selection: The waste must be stored in a compatible, leak-proof container.[7][8] The original chemical container is often the best choice.[5] If the original container is not available, use a container made of a material that does not react with the chemical; plastic is often preferred over glass to minimize breakage risks.[3] The container must be in good condition, free of leaks, and have a tightly sealing cap.[5]
Step 2: Labeling the Waste Container
-
Immediate Labeling: As soon as the container is first used for waste accumulation, it must be labeled with the words "Hazardous Waste".[3][9]
-
Content Identification: The label must clearly identify all contents.[10] List the full common chemical name, "this compound," and the names and percentages of any other constituents in the container, including solvents and water.[5][8] Do not use chemical formulas or abbreviations.[8]
-
Essential Information: The label must also include the date of waste generation, the location of origin (building, room number), the principal investigator's name and contact number, and the appropriate hazard pictograms.[3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][11] Do not move the waste to another room for storage.[11]
-
Safe Storage Practices: Keep the waste container closed at all times except when adding waste.[6][11] Store it away from heat sources, direct sunlight, and in a location where it will not be knocked over.[10] Ensure reliable secondary containment, such as a spill tray, is in place.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Do not transport hazardous waste yourself.[5] Disposal must be handled through your institution's hazardous waste program, typically managed by the Environmental Health and Safety (EHS) office.[3][5]
-
Request Pickup: Submit a hazardous waste collection request form to your EHS office as soon as the container is full or ready for pickup.[3][5]
Step 5: Handling Empty Containers
-
Acute Hazardous Waste Consideration: While this compound is not typically listed as an "acute hazardous waste" (P-listed), it is good practice to decontaminate empty containers.
-
Decontamination: An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent (like water or another solvent capable of removing the residue).[5] The rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5]
-
Final Disposal of Rinsed Container: After triple-rinsing, deface or remove the original chemical label and the hazardous waste label before disposing of the container as regular trash.[5]
Quantitative Guidelines for Waste Accumulation
The following table summarizes general quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as stipulated by U.S. regulations. Institutions may have more stringent internal policies.
| Waste Type | Maximum Volume in SAA | Time Limit | Action Required |
| General Hazardous Waste | 55 gallons | 12 months from start date | Request pickup from EHS.[11] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | 12 months from start date | EHS must remove within 3 days of limit being reached.[11] |
Visual Workflow for Chemical Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. pfw.edu [pfw.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-(1H-indol-5-yl)ethanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1H-indol-5-yl)ethanone. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also classified as harmful if swallowed.[1] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 standards.[3][4] | To protect eyes from splashes and fine particles of the compound, which can cause serious eye irritation.[1][2] |
| Face Shield | Recommended when handling large quantities or when there is a significant splash risk.[4][5] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4][6] | Protects skin from direct contact with the chemical, which is a known skin irritant.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect skin and clothing from spills.[3][7] | Prevents contamination of personal clothing and skin. |
| Full-Length Pants | Required to ensure no skin is exposed between the lab coat and footwear.[3] | Provides an additional barrier against chemical splashes. | |
| Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3][7] | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in a poorly ventilated area or when the material is aerosolized.[5] | To prevent respiratory tract irritation.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Experimental Workflow
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.[7]
-
Prepare a clean and uncluttered workspace, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Always handle the compound away from ignition sources as it is flammable.[8]
-
-
Spill Response:
-
In the event of a small spill, alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Clean the area thoroughly and dispose of the contaminated materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
References
- 1. 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
